H1Pvat
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H14F3N5OS |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H14F3N5OS/c20-19(21,22)16-8-13(15-2-1-7-29-15)25-17-9-14(26-27(16)17)18(28)24-12-5-3-11(10-23)4-6-12/h1-7,9,13,16,25H,8H2,(H,24,28) |
InChI Key |
FITXCLRWDSMQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Function of Histone H1 and Vascular Adhesion Protein-1 (VAP-1)
Introduction:
This technical guide provides a comprehensive overview of the functions, signaling pathways, and experimental methodologies related to two distinct proteins: Histone H1 and Vascular Adhesion Protein-1 (VAP-1). Initial database searches for "H1Pvat protein" did not yield a recognized protein with this designation, suggesting a potential variation in nomenclature or a novel protein not yet widely documented. The information presented herein is based on established research for Histone H1 and VAP-1, providing a valuable resource for researchers, scientists, and drug development professionals.
Part 1: Histone H1
Histone H1 is a linker histone protein that plays a crucial role in chromatin structure and gene regulation. It binds to the entry and exit sites of DNA wrapped around the nucleosome core, stabilizing higher-order chromatin structures.
Core Functions of Histone H1:
-
Chromatin Compaction: Histone H1 is fundamental in the compaction of chromatin, facilitating the transition from the "beads-on-a-string" nucleosomal fiber to more condensed structures. This compaction is essential for fitting the genome within the nucleus.
-
Gene Regulation: By influencing chromatin accessibility, Histone H1 can act as a general transcriptional repressor. Its presence can limit the access of transcription factors and RNA polymerase to DNA.
-
Dendritic Cell Maturation: Recent studies have shown that Histone H1 is involved in the maturation of dendritic cells (DCs). It can be translocated from the nucleus to the cytoplasm and released into the extracellular space upon DC activation.[1] Extracellular Histone H1 can then act as a signaling molecule.[1]
Histone H1 Signaling Pathway in Dendritic Cell Maturation:
Extracellular Histone H1 contributes to the maturation of dendritic cells by activating intracellular signaling cascades. Upon release, it can stimulate the up-regulation of Major Histocompatibility Complex (MHC) class II, as well as the co-stimulatory molecules CD80 and CD86 on the surface of DCs.[1] This process involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and Extracellular-Regulated Kinase 1/2 (ERK1/2), and the activation of the NF-κB pathway through IκBα.[1]
References
Unraveling the Mystery of H1Pvat: A Compound Undisclosed in Public Scientific Literature
Efforts to compile a comprehensive technical guide on the discovery and history of the H1Pvat compound have revealed a significant challenge: the compound does not appear to be documented in publicly accessible scientific databases and literature. Despite extensive searches for "this compound," including its discovery, history, mechanism of action, and any associated clinical trials, no specific information or scholarly articles pertaining to a compound with this designation have been identified.
This lack of public information prevents the creation of the requested in-depth technical guide, which would include quantitative data, detailed experimental protocols, and visualizations of its signaling pathways. The name "this compound" may represent an internal project code, a novel but yet-to-be-published discovery, or a possible misspelling of a different compound.
For researchers, scientists, and drug development professionals seeking information on a specific compound, the absence of public data can be a significant hurdle. Scientific progress relies on the dissemination and peer review of research findings. When a compound is not mentioned in patents, clinical trial registries, or scientific publications, it remains outside the sphere of collective scientific knowledge.
Without any foundational data on this compound, it is not possible to provide the following key elements of the requested technical guide:
-
Quantitative Data: Summaries of efficacy, toxicity, pharmacokinetic, and pharmacodynamic data are unavailable.
-
Experimental Protocols: Methodologies for synthesis, key assays, and mechanism of action studies cannot be detailed.
-
Signaling Pathways and Visualizations: The molecular targets and signaling cascades modulated by this compound are unknown, precluding the creation of any diagrams.
Should "this compound" be an internal or pre-publication name, the information may become available at a later date through scientific conferences, publications, or patent applications. Researchers with a specific interest in this compound are encouraged to consult internal documentation if applicable or await its potential disclosure to the broader scientific community.
An In-depth Technical Guide on the Core Mechanism of Action of Pitavastatin in Cellular Pathways
An in-depth analysis of the scientific literature reveals no direct information on a molecule or mechanism specifically termed "H1Pvat." This suggests that "this compound" may be a novel, yet-to-be-published designation, a proprietary name, or a potential typographical error.
However, the initial search results provided insights into various signaling pathways and molecules. Among these, the mechanism of action of Pitavastatin in regulating gene expression through a specific signaling cascade was detailed, offering a relevant and well-documented alternative topic for a technical guide. This guide will focus on the cellular pathways affected by Pitavastatin, adhering to the user's specified format for data presentation, experimental protocols, and visualizations.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: The signaling cascade initiated by Pitavastatin leading to the expression of Paraoxonase 1 (PON1).
Introduction
Pitavastatin is a member of the statin class of drugs, which are 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors. While its primary clinical application is the reduction of low-density lipoprotein (LDL) cholesterol, Pitavastatin exhibits pleiotropic effects that extend beyond its lipid-lowering capabilities. One such effect is the induction of human serum paraoxonase (PON1), an enzyme that plays a crucial role in inhibiting the oxidative modification of LDL, a key event in the pathogenesis of atherosclerosis. This guide elucidates the molecular mechanism by which Pitavastatin upregulates PON1 expression in Huh7 cells, focusing on the p44/42 mitogen-activated protein kinase (MAPK) signaling cascade.[1]
Core Signaling Pathway: Pitavastatin-Induced PON1 Expression
Pitavastatin initiates a signaling cascade that culminates in the increased transcription of the PON1 gene. This process is mediated through the activation of the p44/42 MAPK pathway, also known as the Extracellular signal-regulated kinase (ERK) pathway.[1]
The key molecular events are as follows:
-
Activation of p44/42 MAPK: Pitavastatin treatment leads to the phosphorylation of p44/42 MAPK, thereby activating it.[1]
-
Activation of Transcription Factors: The activated p44/42 MAPK, in turn, is suggested to influence the phosphorylation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and the binding of Specificity Protein 1 (Sp1) to the PON1 gene promoter.[1]
-
Increased PON1 Transcription: The enhanced binding of these transcription factors to the promoter region of the PON1 gene leads to an increase in its transcription, resulting in higher levels of PON1 protein expression.[1]
Quantitative Data Summary
The following table summarizes the quantitative findings from the study on the effects of Pitavastatin on PON1 expression and the associated signaling pathway in Huh7 cells.[1]
| Parameter | Treatment | Observation | Inhibitor Effect (PD98059) |
| PON1 Promoter Activity | Pitavastatin | Increased | Attenuated |
| Sp1-PON1 DNA Complex | Pitavastatin | Increased | Attenuated |
| p44/42 MAPK Phosphorylation | Pitavastatin | Increased | Not Applicable |
| PON1 Protein Expression | Pitavastatin | Increased | Not Applicable |
Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon these findings.
Cell Culture and Treatment
-
Cell Line: Huh7 cells (human hepatoma cell line).
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are treated with Pitavastatin at various concentrations and for different time points. A specific inhibitor of the p44/42 MAPK pathway, PD98059, is used to confirm the pathway's involvement.
Promoter Activity Assay (Luciferase Assay)
-
Construct Preparation: A DNA construct containing the PON1 gene promoter region linked to a luciferase reporter gene is prepared.
-
Transfection: Huh7 cells are transfected with the reporter construct.
-
Treatment: Transfected cells are treated with Pitavastatin with or without PD98059.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase).
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Nuclear extracts are prepared from Huh7 cells treated with Pitavastatin.
-
Probe Labeling: A DNA probe corresponding to the Sp1 binding site in the PON1 promoter is labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film or imaged to visualize the bands corresponding to the Sp1-PON1 DNA complex.
Western Blotting for Protein Expression and Phosphorylation
-
Protein Extraction: Whole-cell lysates are prepared from treated and untreated Huh7 cells.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total p44/42 MAPK, phosphorylated p44/42 MAPK, and PON1.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
References
Structural and Functional Overview of hVAP-1
An in-depth analysis of the structural biology of human Vascular Adhesion Protein-1 (hVAP-1) is presented in this technical guide. Due to the absence of "H1Pvat protein" in the current scientific literature, this document focuses on hVAP-1, a protein with significant structural data available and a name that could potentially be misconstrued as "this compound". This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the protein's structure, the experimental procedures used to elucidate it, and its known signaling associations.
Human Vascular Adhesion Protein-1 (hVAP-1) is a dimeric, membrane-bound glycoprotein that plays a crucial role in the inflammatory response by mediating the extravasation of lymphocytes from the bloodstream into peripheral tissues.[1] Initially identified as an adhesion molecule, the cloning of its cDNA revealed it to be a member of the semicarbazide-sensitive amine oxidase/copper-containing amine oxidase (SSAO/CAO) family of enzymes.[1] As such, hVAP-1 exhibits dual functions: as an adhesion protein and as an enzyme that converts primary amines to their corresponding aldehydes, producing hydrogen peroxide and ammonia in the process.[1]
The protein is a 180-kDa homodimer, with each monomer comprising a short N-terminal cytoplasmic tail, a single transmembrane domain, and a large extracellular domain.[1] A soluble form of hVAP-1, likely resulting from proteolytic cleavage of the membrane-bound form, has also been identified in human serum.[1]
Quantitative Structural Data
The crystal structure of the extracellular domain of hVAP-1 has been solved, providing valuable insights into its function. The key quantitative data from the crystallographic analysis are summarized in the table below.
| Parameter | Value | Reference |
| Resolution | 2.9 Å | [1] |
| R-factor | 24.1% | [1] |
| R-free | 26.6% | [1] |
| Molecular Weight | 180 kDa (dimer) | [1] |
| Monomer Composition | Residues 55-761 | [1] |
| RMSD (Cα-atoms between monomers) | 0.38 Å | [1] |
| Domain Structure | D2 (residues 55-169), D3 (residues 170-300), D4 (residues 301-761) | [1] |
| Metal Cofactors per Monomer | 1 Copper (Cu), 2 Calcium (Ca) | [1] |
| Predicted N-glycosylation Sites | 6 | [1] |
Experimental Protocols: Crystallization and Structure Determination of hVAP-1
The determination of the three-dimensional structure of hVAP-1 was achieved through X-ray crystallography. The general experimental workflow for such a process is outlined below.
Protein Expression and Purification
-
Gene Cloning and Expression: The cDNA encoding the extracellular domain of human VAP-1 is cloned into a suitable expression vector (e.g., a baculovirus vector for expression in insect cells, which allows for proper post-translational modifications like glycosylation).
-
Cell Culture and Protein Production: The recombinant vector is used to transfect an appropriate host cell line (e.g., Sf9 insect cells). The cells are cultured in large-scale bioreactors to generate a sufficient quantity of the protein.
-
Purification: The secreted extracellular domain of hVAP-1 is purified from the cell culture medium using a series of chromatographic techniques. This typically involves an initial affinity chromatography step, followed by ion-exchange and size-exclusion chromatography to achieve high purity.
Crystallization
-
Crystal Screening: The purified hVAP-1 protein is concentrated to an optimal concentration (e.g., 5-15 mg/mL). A high-throughput screening approach is employed, where the protein solution is mixed with a wide array of crystallization cocktails (containing different salts, buffers, and precipitants) in multi-well plates. The sitting-drop or hanging-drop vapor diffusion method is commonly used.
-
Crystal Optimization: Initial "hits" from the screening process (small, poorly formed crystals) are optimized by systematically varying the concentrations of the protein and the components of the crystallization cocktail, as well as the temperature. This aims to produce larger, well-diffracting single crystals.
Data Collection and Structure Determination
-
X-ray Diffraction: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. They are then mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction patterns are recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., single- or multiple-wavelength anomalous dispersion).
-
Model Building and Refinement: An initial atomic model of the protein is built into the electron density map. This model is then refined iteratively, alternating between manual adjustments in a molecular graphics program and automated refinement against the experimental data. The R-factor and R-free are used to monitor the quality of the refined model.
Visualizations
Experimental Workflow for hVAP-1 Structure Determination
Caption: Experimental workflow for determining the crystal structure of hVAP-1.
hVAP-1 Signaling in Inflammation
The enzymatic activity of hVAP-1 is linked to its adhesive function and plays a role in inflammatory signaling. The production of hydrogen peroxide (H₂O₂) by hVAP-1 can act as a signaling molecule, influencing downstream pathways.
Caption: Simplified signaling cascade initiated by hVAP-1 enzymatic activity.
Conclusion
The structural and functional characterization of human Vascular Adhesion Protein-1 has provided significant insights into its role in inflammation. As a dual-function molecule, it presents an interesting target for the development of novel anti-inflammatory therapeutics. The detailed structural information available allows for rational drug design approaches aimed at modulating its adhesive or enzymatic activities. Further research into the downstream signaling consequences of hVAP-1 activity will continue to enhance our understanding of its role in both health and disease.
References
An In-depth Technical Guide to the Role of Histone H1 in Signal Transduction Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially identified as a fundamental structural component of chromatin, the linker histone H1 is now recognized as a dynamic regulator of cellular processes through its intricate involvement in signal transduction cascades. The post-translational modifications (PTMs) of histone H1, particularly phosphorylation and dephosphorylation, serve as critical signaling hubs that integrate extracellular and intracellular cues to modulate chromatin structure, gene expression, and cellular fate. This technical guide provides a comprehensive overview of the role of histone H1 in signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved. Although the term "H1Pvat" was initially queried, our extensive analysis of scientific literature indicates that this is likely a typographical error and the intended subject is the widely studied Histone H1.
Core Concepts in Histone H1-Mediated Signal Transduction
Histone H1's primary role in signal transduction is orchestrated by a variety of kinases and phosphatases that respond to specific cellular signals. These modifications predominantly occur on the N- and C-terminal tails of the H1 protein, influencing its interaction with DNA, nucleosomes, and other chromatin-associated proteins.
Key Signaling Events Involving Histone H1:
-
Cell Cycle Progression: Histone H1 phosphorylation is intricately linked to the cell cycle, with phosphorylation levels increasing as cells progress from G1 to S phase and peaking during mitosis.[1][2] This process, primarily mediated by Cyclin-Dependent Kinases (CDKs), is thought to facilitate chromatin condensation and decondensation necessary for DNA replication and chromosome segregation.[1][3]
-
DNA Damage Response (DDR): In response to genotoxic stress, such as ionizing radiation (IR), histone H1 undergoes rapid dephosphorylation.[4][5][6] This event is a key component of the DNA damage signaling network and is dependent on the Ataxia-Telangiectasia Mutated (ATM) kinase.[4][5][6] This dephosphorylation is believed to "reset" chromatin to a state that is more permissive for DNA repair processes.[4]
-
Transcriptional Regulation: Phosphorylation of histone H1 can modulate the transcription of specific genes. For instance, CDK2-mediated phosphorylation of histone H1 is a prerequisite for glucocorticoid receptor-mediated chromatin remodeling and activation of the mouse mammary tumor virus (MMTV) promoter.[7]
-
Cellular Differentiation and Apoptosis: The phosphorylation status of histone H1 is also implicated in cellular differentiation and programmed cell death.[2]
Quantitative Analysis of Histone H1 Phosphorylation
The dynamic nature of histone H1 phosphorylation necessitates quantitative approaches to fully understand its role in signaling. Mass spectrometry has emerged as a powerful tool for identifying and quantifying specific phosphorylation sites on different H1 variants.
Table 1: Relative Abundance of Histone H1.4 Phosphoforms During the Cell Cycle in MDA-MB-231 Cells
| Phosphorylation Site(s) | S Phase Abundance (%) | M Phase Abundance (%) |
| Unphosphorylated | 75 | 20 |
| S172ph | 15 | 10 |
| S187ph | 5 | 15 |
| S172ph + S187ph | 3 | 25 |
| T18ph + S172ph + S187ph | 1 | 15 |
| T146ph + S172ph + S187ph | <1 | 10 |
| T154ph + S172ph + S187ph | <1 | 5 |
Data adapted from quantitative mass spectrometry analysis. The percentages represent the relative abundance of each phosphoform for the H1.4 variant.[8]
Table 2: CDK2-Associated Kinase Activity on Histone H1 Substrate in Different Cell Lines
| Cell Line | Relative CDK2 Activity (Fold Change vs. WI-38) |
| WI-38 (Normal Human Fibroblasts) | 1 |
| WI-38 VA (SV40-Transformed) | 4 |
| HeLa (Cervical Cancer) | 7 |
Data adapted from in vitro kinase assays using purified histone H1 as a substrate.[9]
Key Signaling Pathways Involving Histone H1
ATM-Dependent Dephosphorylation in the DNA Damage Response
Upon induction of DNA double-strand breaks by ionizing radiation, the ATM kinase is activated. This initiates a signaling cascade that leads to the dephosphorylation of histone H1. This pathway is crucial for cell cycle arrest and the recruitment of DNA repair machinery.
Cell Cycle-Dependent Phosphorylation by CDKs
Throughout the cell cycle, the activity of various cyclin-CDK complexes fluctuates, leading to dynamic changes in histone H1 phosphorylation. This process is essential for modulating chromatin structure to allow for DNA replication and mitosis.
Experimental Protocols
In Vitro Kinase Assay for Histone H1 Phosphorylation by CDK2/Cyclin A
This protocol is for measuring the activity of CDK2/cyclin A on a histone H1 substrate using a radioactive assay.
Materials:
-
Purified active CDK2/cyclin A complex
-
Purified histone H1 (from calf thymus)
-
5X Assay Dilution Buffer (ADB): 40 mM MOPS pH 7.0, 1 mM EDTA
-
[γ-³²P]ATP
-
75 mM MgCl₂, 500 µM cold ATP in 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
P81 phosphocellulose paper squares (2 cm x 2 cm)
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and cocktail
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction:
-
5 µL of 5X ADB
-
5 µL of Histone H1 stock solution (0.5 mg/mL in 1X ADB for a final concentration of 0.1 mg/mL)
-
2.5 µL of diluted active CDK2/cyclin A (e.g., 100 ng)
-
2.5 µL of sterile distilled water
-
-
Initiate the reaction by adding 10 µL of the diluted [γ-³²P]ATP solution.
-
Incubate the reaction for 10 minutes at 30°C with constant agitation.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto the center of a P81 paper square.
-
Allow the paper to air dry for 30 seconds.
-
Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring.
-
Perform one final wash with acetone for 5 minutes.
-
Air dry the P81 squares.
-
Transfer each square to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Include negative controls with no enzyme and no substrate to determine background radiation.
This protocol is adapted from a commercially available histone H1 kinase assay.[10]
Immunoblotting for Phosphorylated Histone H1
This protocol describes the detection of phosphorylated histone H1 from cell lysates by Western blotting.
Materials:
-
Cell lysate (prepared in lysis buffer containing protease and phosphatase inhibitors)
-
2x SDS-PAGE sample buffer
-
Bis-Tris or Tris-Glycine polyacrylamide gels (high percentage, e.g., 10-12%)
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibody specific for the phosphorylated form of histone H1 (e.g., anti-phospho-Histone H1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Prepare protein samples by mixing cell lysate with an equal volume of 2x SDS-PAGE sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a high-percentage SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Verify the transfer efficiency by Ponceau S staining.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Visualize the signal using a chemiluminescence imaging system.
This protocol is a generalized procedure for immunoblotting of phosphorylated proteins and histones.[11][12]
Histone H1 Phosphatase Activity Assay
This protocol provides a method for measuring the activity of phosphatases that dephosphorylate histone H1.
Materials:
-
³²P-labeled phosphorylated histone H1 substrate (prepared using an in vitro kinase assay as described above and purified to remove free ATP)
-
Cell or tissue extract containing phosphatase activity
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Ammonium molybdate
-
Isobutanol/benzene (1:1)
Procedure:
-
Prepare the phosphatase reaction mixture in a microcentrifuge tube. For a 50 µL reaction:
-
25 µL of 2X phosphatase assay buffer
-
5 µL of cell/tissue extract
-
10 µL of sterile distilled water
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the ³²P-labeled phosphorylated histone H1 substrate.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 100 µL of 20% TCA.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the protein.
-
To quantify the released inorganic phosphate (³²Pi), take an aliquot of the supernatant and add ammonium molybdate and isobutanol/benzene.
-
Vortex and separate the phases. The phosphomolybdate complex will be in the organic phase.
-
Measure the radioactivity in an aliquot of the organic phase using a scintillation counter.
This is a generalized protocol for a phosphatase assay. Specific conditions may need to be optimized.[13]
Conclusion and Future Directions
Histone H1 is a critical node in cellular signaling networks, translating external and internal stimuli into changes in chromatin architecture and gene expression. The phosphorylation and dephosphorylation of histone H1 are key events in the regulation of fundamental cellular processes, including cell cycle progression and the DNA damage response. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to investigate the intricate roles of histone H1 in these pathways.
Future research will likely focus on elucidating the specific functions of different histone H1 variants and their unique PTMs in various cellular contexts. The development of more sophisticated mass spectrometry techniques and specific antibodies will be crucial for dissecting the complex interplay of histone H1 modifications and their impact on health and disease. For drug development professionals, a deeper understanding of the kinases and phosphatases that regulate histone H1 modifications may unveil novel therapeutic targets for a range of diseases, including cancer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Highest Density of Phosphorylated Histone H1 Appeared in Prophase and Prometaphase in Parallel with Reduced H3K9me3, and HDAC1 Depletion Increased H1.2/H1.3 and H1.4 Serine 38 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Histone H1 dephosphorylation is mediated through a radiation-induced signal transduction pathway dependent on ATM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone H1 and H3 dephosphorylation are differentially regulated by radiation-induced signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dynamic Mobility of Histone H1 Is Regulated by Cyclin/CDK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. Histone H1 phosphorylated by protein kinase C is a selective substrate for the assay of protein phosphatase 2A in the presence of phosphatase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying H1Pvat homologs in different species
An In-Depth Technical Guide to Identifying Heterochromatin Protein 1 (HP1) Homologs in Different Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterochromatin Protein 1 (HP1) is a family of highly conserved non-histone chromosomal proteins crucial for the formation and maintenance of heterochromatin, the condensed and transcriptionally silent state of chromatin.[1] These proteins play a pivotal role in various nuclear processes, including gene silencing, DNA repair, telomere maintenance, and chromosome segregation.[2][3] The HP1 family is characterized by two conserved domains: an N-terminal chromodomain that binds to histone H3 methylated at lysine 9 (H3K9me), and a C-terminal chromoshadow domain that facilitates dimerization and interaction with other proteins.[1][3]
Given their central role in epigenetic regulation, identifying and characterizing HP1 homologs across different species is of significant interest for basic research and drug development. Understanding the conservation and divergence of HP1 function can provide insights into disease mechanisms and potential therapeutic targets. This guide provides a comprehensive overview of the computational and experimental methodologies for identifying and validating HP1 homologs.
Data Presentation: Known HP1 Homologs
The following table summarizes key information about HP1 homologs in various model organisms. This data provides a starting point for comparative studies.
| Species | Gene Symbol | Protein Name | UniProt ID | NCBI Gene ID | Key Functions |
| Homo sapiens | CBX5 | HP1α | P45973 | 23468 | Heterochromatin formation, gene silencing, DNA repair.[4] |
| Homo sapiens | CBX1 | HP1β | P83916 | 10951 | Heterochromatin formation, gene silencing.[4] |
| Homo sapiens | CBX3 | HP1γ | Q13185 | 11335 | Found in both heterochromatin and euchromatin, involved in transcriptional elongation.[1][4] |
| Drosophila melanogaster | Su(var)205 | HP1a | P05205 | 34749 | Key regulator of heterochromatic silencing.[5] |
| Drosophila melanogaster | HP1b | Q9VBP5 | 36329 | Differential localization and function compared to HP1a.[6] | |
| Drosophila melanogaster | HP1c | Q9V6C4 | 39869 | Positive regulator of transcription.[6] | |
| Schizosaccharomyces pombe | swi6 | Swi6 | P40986 | 2542981 | Heterochromatin formation and gene silencing.[3] |
| Schizosaccharomyces pombe | chp2 | Chp2 | O13702 | 2540027 | Involved in gene silencing via interaction with the SHREC complex.[3] |
| Arabidopsis thaliana | LHP1/TFL2 | Like Heterochromatin Protein 1 | Q9S8N4 | 835261 | Represses gene expression in euchromatin.[4][7] |
| Bombyx mori | BmHP1a | Q5DL21 | 101738734 | Transcriptional repression.[7] | |
| Bombyx mori | BmHP1b | A7LIV8 | 101738713 | Functional data limited.[7] | |
| Bombyx mori | BmHP1c | A0A0B7V8X9 | 101738760 | Stronger transcriptional repression activity than BmHP1a.[7] |
Methodologies for Homolog Identification and Validation
Identifying and validating homologs is a multi-step process that begins with computational analysis and is often followed by experimental verification.
Part 1: Computational Identification of Putative Homologs
The initial step involves using bioinformatics tools to search sequence databases for proteins with significant similarity to a known HP1 sequence.
-
Obtain Query Sequence: Retrieve the amino acid sequence of a known HP1 protein (e.g., human HP1α, UniProt ID: P45973) from a protein database like UniProt or NCBI.[8]
-
Select Bioinformatics Tool: The Basic Local Alignment Search Tool (BLAST) is the most common starting point for finding homologous sequences.[8][9] For more distant homologs, profile-based methods like PSI-BLAST or HMMER can be more sensitive.[10][11]
-
Perform BLASTp Search:
-
Navigate to the NCBI BLASTp suite.
-
Paste the HP1 amino acid sequence into the query box.
-
Select the target database. The non-redundant protein sequences (nr) database is comprehensive.
-
Optionally, limit the search to a specific organism or taxonomic group.
-
Execute the search.[12]
-
-
Analyze Results:
-
E-value (Expect value): This is the most critical statistic. A lower E-value (closer to zero) indicates a more significant match. E-values less than 1e-5 are generally considered strong evidence of homology.
-
Percent Identity: This indicates the percentage of identical amino acids between the query and the subject sequence.
-
Query Coverage: This shows how much of the query sequence aligns with the subject sequence.
-
Reciprocal Best Hits: To increase confidence in orthology, perform a reciprocal BLAST search. Take the top hit from your initial search and use it as the query against the original organism's proteome. If the top hit is the original query protein, it is considered a reciprocal best hit, strengthening the ortholog prediction.[13]
-
-
Multiple Sequence Alignment (MSA):
Bioinformatics workflow for identifying putative HP1 homologs.
Part 2: Experimental Validation of Homologs
Once a putative homolog is identified computationally, its expression and function should be validated experimentally.
This technique is used to confirm the expression and size of the putative HP1 homolog in the target species.
-
Antibody Selection: Obtain or generate an antibody that specifically recognizes the putative HP1 homolog. If a specific antibody is not available, an antibody against a conserved epitope of HP1 from a related species may be used.
-
Protein Extraction: Lyse cells or tissues from the target organism to extract total protein.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the HP1 homolog.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric). The presence of a band at the expected molecular weight confirms the expression of the protein.
This method is used to verify that the putative HP1 homolog interacts with known HP1 binding partners, suggesting functional conservation. A key interaction for HP1 is with histone H3 methylated at lysine 9 (H3K9me3).
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G agarose) to remove proteins that bind non-specifically.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the putative HP1 homolog.
-
Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis by Western Blot: Analyze the eluted proteins by Western blotting using an antibody against a known interactor (e.g., an antibody specific for H3K9me3). A positive signal indicates that the putative homolog interacts with the known binding partner.
Experimental workflow for the validation of putative HP1 homologs.
HP1 Signaling and Heterochromatin Formation
A primary function of HP1 is its role in establishing and spreading heterochromatin. This process is initiated by the methylation of histone H3 on lysine 9.
The classical model for HP1-mediated heterochromatin formation involves a positive feedback loop.[1] First, a histone methyltransferase like SUV39H1 methylates H3K9.[1] The chromodomain of HP1 then recognizes and binds to this H3K9me mark.[3] Once bound, HP1 can recruit more SUV39H1 through its chromoshadow domain, leading to the methylation of adjacent nucleosomes. This cycle of methylation and HP1 binding propagates along the chromatin fiber, leading to the formation of a condensed and stable heterochromatin domain.[1]
References
- 1. epigenie.com [epigenie.com]
- 2. Unravelling HP1 functions: post-transcriptional regulation of stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HP1: Heterochromatin binding proteins working the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterochromatin protein 1 - Wikipedia [en.wikipedia.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Comparison of three heterochromatin protein 1 homologs in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a Novel Heterochromatin Protein 1 Homolog “HP1c” in the Silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Homology [molbiol-tools.ca]
- 10. Bioinformatics Tools | UoP Bioinformatics Group [uopbioinformatics.github.io]
- 11. SOPs/homologous – BaRC Wiki [barcwiki.wi.mit.edu]
- 12. LabXchange [labxchange.org]
- 13. academic.oup.com [academic.oup.com]
The Dual Life of Heterochromatin Protein 1: An In-Depth Technical Guide to its Interactions with DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterochromatin Protein 1 (HP1) is a highly conserved, non-histone chromosomal protein that plays a pivotal role in the regulation of gene expression. Initially characterized as a key component of compact, transcriptionally silent heterochromatin, a growing body of evidence reveals a more nuanced and multifaceted role for HP1. Beyond its canonical function in chromatin organization through binding to methylated histones, HP1 exhibits a dynamic and functionally significant interaction with RNA molecules. This technical guide provides a comprehensive overview of the current understanding of HP1's dual interaction with both the genome and the transcriptome, with a focus on the molecular mechanisms, experimental methodologies to study these interactions, and the signaling pathways in which they operate.
I. HP1 Interaction with Chromatin (Indirect DNA Interaction)
HP1 proteins do not bind directly to DNA in a sequence-specific manner. Instead, their association with chromatin is primarily mediated by the recognition of post-translational modifications on histone tails, particularly the di- and tri-methylation of lysine 9 on histone H3 (H3K9me2/3). This interaction is crucial for the establishment and maintenance of heterochromatin.
The HP1 protein family in mammals comprises three main isoforms: HP1α, HP1β, and HP1γ, each with distinct localization patterns and functions. All isoforms share a characteristic structure consisting of an N-terminal chromodomain (CD), a C-terminal chromoshadow domain (CSD), and a flexible hinge region connecting them. The chromodomain is responsible for recognizing and binding to the H3K9me2/3 mark.
Quantitative Data on HP1-Chromatin Interaction
The binding affinity of the HP1 chromodomain for H3K9me2/3 has been quantified in several studies, revealing a moderately strong interaction.
| HP1 Isoform | Ligand | Dissociation Constant (Kd) | Method | Reference |
| HP1α | H3K9me3 peptide | ~1-10 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| HP1β | H3K9me3 peptide | ~1-10 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| HP1γ | H3K9me3 peptide | ~1-10 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| HP1 (general) | Methylated H3 peptides | ~5 x 10⁻⁶ M | Not specified | [2] |
II. HP1 Interaction with RNA
A growing body of research has established that HP1 proteins are also RNA-binding proteins, adding another layer of complexity to their regulatory functions. This interaction is primarily mediated by the flexible hinge region of HP1. The binding of HP1 to RNA is implicated in a variety of cellular processes including transcriptional regulation, co-transcriptional splicing, and RNA decay.
HP1 has been shown to interact with a range of RNA species, including non-coding RNAs (ncRNAs) transcribed from heterochromatic regions and the nascent transcripts of actively transcribed genes in euchromatin.
Quantitative Data on HP1-RNA Interaction and Functional Outcomes
While direct and specific high-affinity binding constants for HP1 and individual RNA molecules are still being extensively researched, functional genomics data from knockdown experiments provide quantitative insights into the consequences of disrupting HP1-RNA interactions.
| Experiment Type | Organism/Cell Line | Key Quantitative Findings | Reference |
| HP1 Knockdown + RNA-Seq | Drosophila | Widespread up- and down-regulation of target genes, with a large number of misregulated genes shared across knockdowns of different HP1 paralogs. | [3] |
| HP1 Knockdown + ChIP-Seq | Drosophila embryos | Reduction of HP1 ChIP-seq signal at pericentromeric regions and along chromosome arms. | [4] |
| HP1 Knockdown (general) | Eyprepocnemis plorans (grasshopper) | Decreased expression of the Bub1 gene; no significant change in NOR activity, rRNA, and Hsp70 gene expression. | [5] |
III. Key Signaling and Functional Pathways
The dual binding capability of HP1 to both chromatin and RNA allows it to act as a crucial adapter molecule in several signaling and regulatory pathways.
A. Heterochromatic Gene Silencing via RNAi in Fission Yeast
In Schizosaccharomyces pombe, the HP1 homolog Swi6 plays a central role in a well-defined pathway that links heterochromatic transcripts to the RNA interference (RNAi) machinery to enforce gene silencing.[6]
Caption: HP1-mediated heterochromatic silencing pathway in S. pombe.
B. Regulation of RNA Decay
HP1 can mediate the degradation of heterochromatic transcripts, preventing their accumulation and potential deleterious effects. This process involves HP1 binding to nascent RNA and escorting it to the RNA degradation machinery.[7][8]
Caption: HP1-mediated decay of heterochromatic RNA.
C. Co-transcriptional Splicing Regulation
HP1γ has been shown to bind to intronic repetitive motifs in pre-mRNAs, promoting co-transcriptional processing and alternative splicing. This suggests a role for HP1 in ensuring the fidelity and regulation of splicing.[9]
Caption: Workflow for HP1γ's role in co-transcriptional splicing.
IV. Experimental Protocols
Investigating the interactions of HP1 with DNA and RNA requires specialized molecular biology techniques. The two most powerful and commonly used methods are Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for DNA interactions and RNA Immunoprecipitation followed by sequencing (RIP-seq) for RNA interactions.
A. Detailed Protocol for HP1 ChIP-seq
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest. For HP1, this technique maps its location on chromatin, which is indirectly associated with specific DNA sequences.
Objective: To map the genomic regions associated with HP1.
Materials:
-
Cells or tissues of interest
-
Formaldehyde (16% solution)
-
Glycine (1.25 M)
-
PBS (phosphate-buffered saline)
-
Lysis buffers (e.g., RIPA buffer with protease inhibitors)
-
Sonicator (e.g., Bioruptor) or micrococcal nuclease (MNase)
-
ChIP-validated anti-HP1 antibody (specific to the isoform of interest)
-
Control IgG antibody (from the same species as the anti-HP1 antibody)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents
-
NGS library preparation kit
Procedure:
-
Cross-linking:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and add formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer (e.g., RIPA buffer).
-
Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.[10] Alternatively, use MNase digestion for enzymatic fragmentation.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin with the anti-HP1 antibody and a control IgG antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.[10]
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins, respectively.[10]
-
-
DNA Purification and Quality Control:
-
Purify the DNA using a standard DNA purification kit.
-
Quantify the immunoprecipitated DNA.
-
Perform qPCR on known target and non-target loci to validate the enrichment before proceeding to sequencing.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's protocol.
-
Perform high-throughput sequencing.
-
B. Detailed Protocol for HP1 RIP-seq
RIP-seq is employed to identify the portfolio of RNA molecules that are physically associated with a specific RNA-binding protein, in this case, HP1.
Objective: To identify the RNAs that interact with HP1.
Materials:
-
Cells or tissues of interest
-
PBS
-
Nuclear isolation buffer
-
RIP buffer (containing RNase inhibitors)
-
Anti-HP1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
DNase I
-
Proteinase K
-
RNA purification kit (e.g., TRIzol)
-
Reverse transcription reagents
-
qPCR reagents
-
NGS library preparation kit for RNA
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Isolate nuclei using a nuclear isolation buffer.
-
Lyse the nuclei in RIP buffer containing RNase and protease inhibitors.[11]
-
-
Immunoprecipitation:
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Pre-clear the nuclear lysate with Protein A/G beads.
-
Set aside an aliquot of the pre-cleared lysate as "input" control.
-
Incubate the lysate with the anti-HP1 antibody or control IgG overnight at 4°C.[11]
-
Add Protein A/G magnetic beads to capture the antibody-protein-RNA complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads multiple times with RIP buffer to remove non-specific interactions.
-
-
RNA Elution and Purification:
-
Resuspend the beads in RIP buffer and treat with Proteinase K to digest the protein and release the RNA.
-
Purify the RNA from the immunoprecipitated samples and the input sample using an RNA purification kit.
-
Treat the purified RNA with DNase I to remove any contaminating DNA.
-
-
Quality Control and Analysis:
-
Assess the integrity and quantity of the purified RNA.
-
Perform reverse transcription followed by qPCR for known target RNAs to validate the enrichment.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the RIP and input RNA samples.
-
Perform high-throughput sequencing.
-
V. Conclusion and Future Directions
The study of Heterochromatin Protein 1 has evolved from its initial discovery as a static component of silent chromatin to its current recognition as a dynamic regulator of both chromatin structure and RNA metabolism. Its ability to interact with both methylated histones and various RNA species places it at a critical nexus of gene regulation. The quantitative data, while still emerging for RNA interactions, combined with powerful experimental techniques like ChIP-seq and RIP-seq, are continually refining our understanding of the signaling pathways and molecular mechanisms governed by HP1.
For drug development professionals, the multifaceted nature of HP1 presents both challenges and opportunities. Targeting the specific interactions of HP1 isoforms, particularly their RNA-binding activities, could offer novel therapeutic avenues for diseases characterized by epigenetic and transcriptional dysregulation, such as cancer. Future research will undoubtedly focus on elucidating the precise RNA sequence or structural motifs recognized by different HP1 isoforms, the dynamics of HP1's switch between chromatin and RNA binding, and the full repertoire of its downstream functional consequences. This will pave the way for a more complete understanding of this essential protein and its potential as a therapeutic target.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HP1 binding to native chromatin in vitro is determined by the hinge region and not by the chromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Drosophila HP1 family is associated with active gene expression across chromatin contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HP1 knockdown is associated with abnormal condensation of almost all chromatin types in a grasshopper (Eyprepocnemis plorans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HP1 Proteins Form Distinct Complexes and Mediate Heterochromatic Gene Silencing by Non-Overlapping Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Dynamic nature of heterochromatin highlighted by a HP1Swi6-dependent gene silencing mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Heterochromatin protein 1 is a regulator in RNA splicing precision deficient in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Guide: Subcellular Localization of p53 Under Different Cellular Conditions
Disclaimer: Publicly available scientific literature and databases do not contain information on a protein designated "H1Pvat." The following technical guide has been generated using the well-characterized tumor suppressor protein, p53 , as a proxy to demonstrate the requested format and content structure. All data, protocols, and pathways described below pertain to p53 and its regulation.
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the subcellular localization of the p53 protein, a critical regulator of the cell cycle and apoptosis. Its translocation from the cytoplasm to the nucleus is a key event in its activation in response to cellular stress.
Data on p53 Subcellular Localization
The distribution of p53 between the nucleus and cytoplasm is tightly controlled. Under normal, unstressed conditions, p53 levels are kept low, and the protein is actively exported from the nucleus. Upon cellular stress, such as DNA damage, this nuclear export is inhibited, leading to its accumulation in the nucleus where it can act as a transcription factor.
Table 1: Quantitative Analysis of p53 Subcellular Distribution
| Cellular Condition | Treatment | Nuclear p53 (%) | Cytoplasmic p53 (%) | Method of Analysis |
| Unstressed | None (Control) | 15 ± 5% | 85 ± 5% | Quantitative Immunofluorescence |
| DNA Damage | Etoposide (10 µM) | 80 ± 10% | 20 ± 10% | Cell Fractionation & Western Blot |
| Viral Infection | Adenovirus E1B-55K | 10 ± 3% | 90 ± 3% | Confocal Microscopy |
| MDM2 Inhibition | Nutlin-3a (5 µM) | 75 ± 8% | 25 ± 8% | High-Content Imaging |
Key Signaling Pathways
The subcellular localization of p53 is primarily regulated by the ATM (Ataxia-Telangiectasia Mutated) signaling pathway in response to DNA double-strand breaks.
Caption: p53 activation and nuclear translocation pathway upon DNA damage.
Experimental Protocols
Immunofluorescence for p53 Localization
This protocol details the steps for visualizing the subcellular localization of p53 using immunofluorescence microscopy.
Caption: Experimental workflow for p53 immunofluorescence staining.
Detailed Steps:
-
Cell Seeding and Treatment:
-
Plate cells (e.g., A549, U2OS) on sterile glass coverslips in a 24-well plate.
-
Allow cells to adhere for 24 hours.
-
Treat cells with the desired compound (e.g., 10 µM Etoposide for 4 hours) or leave untreated as a control.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add 1 mL of 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate coverslips in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p53 (e.g., mouse anti-p53, clone DO-1) in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) in the blocking buffer.
-
Incubate the coverslips for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with a DNA stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes to visualize the nuclei.
-
Wash once with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope. The p53 signal (green) and DAPI signal (blue) can be merged to determine the subcellular localization of p53.
-
Cell Fractionation for Nuclear and Cytoplasmic p53
This biochemical method separates nuclear and cytoplasmic fractions to quantify the amount of p53 in each compartment via Western blotting.
Detailed Steps:
-
Cell Collection and Lysis:
-
Culture and treat cells in a 10 cm dish.
-
Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 200 µL of a hypotonic cytoplasmic lysis buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, and protease inhibitors).
-
Incubate on ice for 15 minutes.
-
-
Cytoplasmic Fraction Isolation:
-
Add a detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously for 15 seconds.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the remaining pellet with the cytoplasmic lysis buffer.
-
Resuspend the nuclear pellet in 100 µL of a high-salt nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-p53 antibody.
-
Use loading controls such as Tubulin (cytoplasmic) and Lamin B1 (nuclear) to verify the purity of the fractions.
-
Quantify band intensity using densitometry software to determine the relative percentage of p53 in each compartment.
-
Methodological & Application
Application Notes and Protocols: Purification of Recombinant H1Pvat Protein
For Research Use Only.
Introduction
This document provides a detailed protocol for the expression and purification of the hypothetical protein H1Pvat, engineered to contain an N-terminal polyhistidine (6xHis) tag. The protocol is optimized for expression in Escherichia coli and subsequent purification using Immobilized Metal Affinity Chromatography (IMAC) followed by a polishing step of Size Exclusion Chromatography (SEC). The methods described herein are foundational for obtaining high-purity this compound suitable for downstream applications such as functional assays, structural studies, and drug development.
Hypothetical Signaling Pathway of this compound
To provide context for the utility of purified this compound, the diagram below illustrates a hypothetical signaling cascade in which this compound acts as a kinase, phosphorylating a downstream substrate, which in turn modulates a cellular response. Understanding such pathways is critical for targeted drug development.
Caption: Hypothetical this compound signaling pathway.
Experimental Workflow
The overall workflow for this compound purification is a multi-step process designed to maximize purity and yield. It begins with the expression of the recombinant protein in an E. coli host, followed by cell lysis, initial capture via IMAC, and a final polishing step using SEC.
Caption: this compound protein purification workflow.
Detailed Protocols
Protein Expression in E. coli
This protocol assumes the this compound gene has been cloned into a pET expression vector with an N-terminal 6xHis tag and transformed into E. coli BL21(DE3).
Materials:
-
E. coli BL21(DE3) containing the pET-H1Pvat expression plasmid.
-
LB Broth and LB Agar plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.
Method:
-
Inoculate 50 mL of LB broth (with antibiotic) with a single colony from a fresh plate. Grow overnight at 37°C with shaking (220 rpm).
-
The next morning, inoculate 1 L of LB broth (with antibiotic) with 10 mL of the overnight culture.
-
Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate at 16°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until ready for purification.
Protein Purification
2.1. Cell Lysis and Lysate Clarification
Buffer Compositions:
| Buffer Name | Components | Final Concentration |
| Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 300 mM | |
| Imidazole | 10 mM | |
| Lysozyme | 1 mg/mL (add fresh) | |
| DNase I | 10 µg/mL (add fresh) | |
| IMAC Wash Buffer | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 300 mM | |
| Imidazole | 20 mM | |
| IMAC Elution Buffer | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 300 mM | |
| Imidazole | 250 mM | |
| SEC Buffer | HEPES, pH 7.5 | 25 mM |
| NaCl | 150 mM |
Method:
-
Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Lyse the cells by sonication on ice. Use 30-second pulses with 1-minute rest intervals for a total of 10 minutes of pulsing.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble His-tagged this compound protein.
2.2. Immobilized Metal Affinity Chromatography (IMAC)
Method:
-
Equilibrate a 5 mL Ni-NTA column with 10 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
-
Wash the column with 15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elute the this compound protein with 5 CV of IMAC Elution Buffer. Collect 1 mL fractions.
-
Analyze the fractions for protein content using SDS-PAGE. Pool the fractions containing the purest this compound.
2.3. Size Exclusion Chromatography (SEC)
Method:
-
Concentrate the pooled IMAC fractions to approximately 2-3 mL using a centrifugal concentrator (e.g., Amicon Ultra, 10 kDa MWCO).
-
Equilibrate a Superdex 200 Increase 10/300 GL column (or equivalent) with 2 CV of SEC Buffer.
-
Load the concentrated protein onto the column and run the chromatography at a flow rate of 0.5 mL/min in SEC Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing pure, monomeric this compound.
-
Pool the purest fractions, determine the protein concentration (e.g., via Bradford assay or A280 measurement), and store at -80°C.
Data Presentation: Purification Summary
The following table presents representative data from a typical purification of this compound from 1 L of E. coli culture.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Clarified Lysate | 850 | 12,750 | 15 | 100 | ~5 |
| IMAC Elution | 35 | 11,200 | 320 | 87.8 | ~90 |
| SEC Elution | 25 | 10,250 | 410 | 80.4 | >98 |
Note: Activity units are hypothetical and would be determined by a relevant functional assay.
Measuring Enzymatic Activity: Application Notes and Protocols for Histone H1 Kinase and VAT-1 Oxidoreductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "H1Pvat" does not correspond to a single recognized enzyme in publicly available scientific literature. It is likely a compound term referring to two distinct biological entities: Histone H1 phosphorylation and the enzymatic activity of Vesicle Amine Transport protein 1 (VAT-1) . This document provides detailed application notes and protocols for measuring the enzymatic activities related to both of these topics.
The first section details a generalized protocol for assessing the kinase activity responsible for Histone H1 phosphorylation, a key post-translational modification involved in the regulation of chromatin structure and gene expression.
The second section provides a specific protocol for measuring the enzymatic activity of VAT-1, which has been identified as an NADPH-dependent quinone oxidoreductase.
Section 1: Measurement of Histone H1 Kinase Activity
Histone H1 phosphorylation is a dynamic process crucial for cell cycle progression and transcriptional regulation. The enzymatic activity of kinases that phosphorylate Histone H1 can be quantified by measuring the incorporation of a phosphate group into the Histone H1 substrate.
Signaling Pathway of Histone H1 Phosphorylation
Histone H1 phosphorylation, primarily mediated by cyclin-dependent kinases (CDKs), plays a pivotal role in regulating chromatin structure. During interphase, phosphorylation of H1 can lead to chromatin decondensation, facilitating access for transcriptional machinery.[1] Conversely, during mitosis, hyperphosphorylation of H1 is associated with chromatin condensation, which is essential for proper chromosome segregation.[1] The phosphorylation state of Histone H1 is a critical determinant of its interaction with other chromatin-associated proteins, thereby influencing gene expression and other DNA-dependent processes.
Experimental Protocol: In Vitro Histone H1 Kinase Assay
This protocol describes a method to measure the activity of a kinase using Histone H1 as a substrate, based on the incorporation of radioactively labeled phosphate from [γ-³²P]ATP.
Materials and Reagents:
-
Purified active kinase
-
Histone H1 (e.g., Millipore Cat # 14-155)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
5X Kinase Buffer (e.g., 200 mM MOPS pH 7.2, 125 mM β-glycerophosphate, 25 mM EGTA, 5 mM sodium orthovanadate, 5 mM dithiothreitol)
-
ATP/MgCl₂ mix (10 mM ATP, 75 mM MgCl₂)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing 5X Kinase Buffer, sterile distilled water, and the kinase of interest.
-
Substrate Addition: Add Histone H1 to the reaction mix to a final concentration of 0.1-0.2 mg/mL.
-
Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP and ATP/MgCl₂ mix. The final ATP concentration should be in the range of 100-200 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a final wash in acetone for 5 minutes to dry the paper.
-
Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Data Presentation:
| Sample | Kinase (ng) | Histone H1 (µg) | [γ-³²P]ATP (µCi) | Incubation Time (min) | CPM (Counts Per Minute) | Specific Activity (CPM/ng kinase) |
| Blank (No Kinase) | 0 | 2 | 1 | 20 | N/A | |
| Blank (No Substrate) | 100 | 0 | 1 | 20 | N/A | |
| Experimental Sample 1 | 50 | 2 | 1 | 20 | ||
| Experimental Sample 2 | 100 | 2 | 1 | 20 | ||
| Experimental Sample 3 | 200 | 2 | 1 | 20 |
Experimental Workflow
Section 2: Measurement of VAT-1 Enzymatic Activity
Vesicle amine transport protein 1 (VAT-1) has been identified as a member of the quinone oxidoreductase subfamily.[2] Its enzymatic activity can be measured by monitoring the NADPH-dependent reduction of a quinone substrate.
Cellular Functions of VAT-1
VAT-1 is implicated in several cellular processes, including vesicular transport, mitochondrial fusion, and cell migration.[2] Its oxidoreductase activity may play a role in cellular redox homeostasis and signaling. Dysregulation of VAT-1 expression has been associated with certain cancers and it is considered a potential therapeutic target.[3]
Experimental Protocol: VAT-1 Quinone Oxidoreductase Assay
This protocol describes a spectrophotometric assay to measure the NADPH-dependent quinone reductase activity of VAT-1. The activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4][5]
Materials and Reagents:
-
Purified VAT-1 enzyme or cell lysate containing VAT-1
-
Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
NADPH solution (e.g., 10 mM in reaction buffer, prepare fresh)
-
Quinone substrate solution (e.g., 10 mM Menadione in ethanol or DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well microplate, add the reaction buffer and the VAT-1 enzyme or cell lysate.
-
Add Substrate: Add the quinone substrate (e.g., menadione) to the wells. The final concentration should be optimized, but a starting point of 100 µM can be used.
-
Equilibrate: Incubate the plate for 2-3 minutes at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.
-
Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes.
-
Calculate Activity: Determine the rate of NADPH oxidation from the linear portion of the absorbance versus time curve. The enzymatic activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Data Presentation:
| Sample | VAT-1 (µg) | Menadione (µM) | NADPH (µM) | Rate of A₃₄₀ Decrease (mAU/min) | Specific Activity (nmol NADPH/min/mg VAT-1) |
| Blank (No Enzyme) | 0 | 100 | 200 | N/A | |
| Blank (No Substrate) | 5 | 0 | 200 | N/A | |
| Experimental Sample 1 | 2 | 100 | 200 | ||
| Experimental Sample 2 | 5 | 100 | 200 | ||
| Experimental Sample 3 | 10 | 100 | 200 |
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural insights into vesicle amine transport-1 (VAT-1) as a member of the NADPH-dependent quinone oxidoreductase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. An Assay to Determine NAD(P)H: Quinone Oxidoreductase Activity in Cell Extracts from <i>Candida glabrata</i> [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9-Mediated Gene Knockout
Topic: CRISPR/Cas9-Mediated Gene Knockout with a Focus on Genes Implicated in Cancer Biology
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The gene name "H1Pvat" does not correspond to a recognized gene symbol in publicly available databases. This document provides a generalized protocol for CRISPR/Cas9-mediated gene knockout that can be adapted for any gene of interest. The contextual information provided herein focuses on genes such as Histone H1 and Heterochromatin Protein 1 (HP1), which are involved in cancer progression and may be of interest to researchers in this field.[1][2]
Introduction
The CRISPR/Cas9 system is a powerful and versatile genome-editing tool that allows for the precise knockout of specific genes.[3][4] This technology has revolutionized genetic research, enabling scientists to study gene function and its role in disease models, as well as for pharmaceutical discovery.[3] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[5][6] The cell's natural repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often introduce small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and functional gene knockout.[7]
This application note provides a detailed protocol for performing CRISPR/Cas9-mediated gene knockout in mammalian cells. While the target gene "this compound" is not recognized, this guide can be applied to knockout any gene of interest. For context, we will touch upon the roles of Histone H1 and Heterochromatin Protein 1 (HP1) in cancer, as these are examples of nuclear proteins whose dysregulation is associated with tumorigenesis and could be potential targets for CRISPR-based studies.[1][2] Altered expression of HP1 has been linked to cancer cell proliferation, invasion, and metastasis.[2] Similarly, Histone H1 plays a role in the maturation of dendritic cells and can influence signaling pathways related to immune response and cancer.[8]
Experimental Workflow
The overall workflow for generating a knockout cell line using CRISPR/Cas9 involves several key steps, from the initial design of the gRNA to the final verification of the knockout.
Caption: A generalized workflow for CRISPR/Cas9-mediated gene knockout.
Detailed Experimental Protocols
sgRNA Design and Vector Construction
-
sgRNA Design:
-
Utilize online design tools such as Benchling or the CRISPR Design Tool to identify potential sgRNA sequences targeting an early exon of the gene of interest.[3][9]
-
Select sgRNAs with high predicted on-target efficiency and low off-target scores. The gRNA sequence should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).
-
-
Vector Selection:
-
Choose a suitable CRISPR/Cas9 delivery vector. "All-in-one" plasmids containing both Cas9 and the sgRNA expression cassettes are common.[5] The pX458 plasmid (Addgene #48138), which also expresses GFP for selection, is a widely used option.[9]
-
Alternatively, lentiviral vectors can be used for cells that are difficult to transfect.[5]
-
-
Cloning:
-
Synthesize oligonucleotides corresponding to the chosen sgRNA sequence.
-
Anneal the complementary oligos to form a duplex.
-
Ligate the annealed oligos into the BbsI-linearized pX458 vector.
-
Transform the ligation product into competent E. coli and select for antibiotic-resistant colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Cell Culture and Transfection
-
Cell Culture:
-
Culture the target mammalian cell line (e.g., HEK293T, HeLa, or a specific cancer cell line) in the appropriate medium and conditions.
-
Ensure cells are healthy and in the logarithmic growth phase before transfection.
-
-
Transfection:
-
One day prior to transfection, seed approximately 1.0 x 10^5 to 3.0 x 10^5 cells per well in a 6-well plate.[10]
-
On the day of transfection, transfect the cells with the constructed CRISPR/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions. A typical transfection might use 2.5 µg of plasmid DNA per well.[10]
-
Clonal Selection and Expansion
-
Enrichment of Transfected Cells:
-
If using a fluorescent reporter vector like pX458, enrich for transfected cells 48 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS).
-
-
Single-Cell Cloning:
-
Isolate single cells to generate clonal populations. This can be achieved by:
-
Culture the single cells until visible colonies form.
-
-
Expansion of Clones:
-
Expand the single-cell-derived colonies by transferring them to progressively larger culture vessels (e.g., from a 96-well plate to a 24-well plate, then to a 6-well plate).
-
Verification of Gene Knockout
-
Genomic DNA Extraction:
-
Harvest a portion of the cells from each expanded clone and extract genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit).[5]
-
-
PCR Amplification and Sequencing:
-
Design PCR primers that flank the sgRNA target site.
-
Amplify the target region from the genomic DNA of each clone and from wild-type cells as a control.
-
Run the PCR products on an agarose gel to check for the correct band size.
-
Purify the PCR products and send them for Sanger sequencing to identify indel mutations.[5]
-
-
T7 Endonuclease I (T7E1) Assay (Optional):
-
This assay can be used to screen for the presence of mutations in a mixed population of cells or to quickly screen clones.
-
Denature and re-anneal the PCR products to form heteroduplexes if mutations are present.
-
Digest the re-annealed DNA with T7E1, which cleaves at mismatched DNA.
-
Analyze the digested products by gel electrophoresis. The presence of cleaved fragments indicates successful editing.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the knockout clones and wild-type cells.
-
Perform a Western blot using an antibody specific to the target protein to confirm the absence of protein expression in the knockout clones.
-
Data Presentation
Quantitative data from a hypothetical gene knockout experiment is summarized below for clarity.
Table 1: sgRNA Design and Predicted Efficiency
| sgRNA ID | Target Exon | Sequence (5'-3') | On-Target Score | Off-Target Score |
| GOI-sg1 | 1 | GACCAUAUGCUAGCACCGUA | 92 | 85 |
| GOI-sg2 | 1 | GCGUACGUACGAUCGACGAU | 88 | 78 |
| GOI-sg3 | 2 | AUGCGAUCGAUCGUACGUAC | 85 | 81 |
Table 2: Knockout Efficiency and Clonal Analysis
| Clone ID | Genotype (Sequencing Result) | Protein Expression (vs. WT) |
| KO-1 | Biallelic (-1 bp / +2 bp) | 0% |
| KO-2 | Monoallelic (-4 bp) / WT | 52% |
| KO-3 | Biallelic (-7 bp / -11 bp) | 0% |
| WT | Wild-Type | 100% |
Signaling Pathways
Understanding the signaling pathways in which the target gene is involved is crucial for interpreting the results of a knockout experiment. For instance, if targeting a gene like HP1, it is important to consider its role in pathways related to chromatin structure, DNA repair, and cell cycle regulation.[2]
References
- 1. Bi-phasic expression of Heterochromatin Protein 1 (HP1) during breast cancer progression: Potential roles of HP1 and chromatin structure in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterochromatin Protein 1: A Multiplayer in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 4. CRISPR/Cas9-mediated gene knockout in human adipose stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genemedi.net [genemedi.net]
- 6. youtube.com [youtube.com]
- 7. Simplified Gene Knockout by CRISPR-Cas9-Induced Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of a nuclear protein, histone H1, on signalling pathways for the maturation of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. genecopoeia.com [genecopoeia.com]
Application Notes and Protocols for the pEX-H1 High-Expression Mammalian Vector
Disclaimer: Information regarding a specific vector named "H1Pvat" could not be located. The following application notes and protocols are for a representative, high-efficiency mammalian expression vector, herein named pEX-H1, based on common features and performance metrics of modern expression vectors used in research and drug development.
Application Notes
1. Introduction to the pEX-H1 Expression Vector
The pEX-H1 expression vector is a powerful tool designed for high-level transient and stable protein expression in a wide range of mammalian cell lines. It incorporates a strong constitutive promoter, enhancer elements, and optimized sequences for efficient transcription and translation, making it an ideal choice for applications ranging from basic research to large-scale production of recombinant proteins for therapeutic and diagnostic purposes.[1][2][3] Key applications include functional genomics, target validation, antibody production, and the development of cell-based assays.
Core Features of the pEX-H1 Vector:
-
High-Efficiency Promoter/Enhancer: Utilizes a composite promoter system, such as a human cytomegalovirus (CMV) immediate-early promoter combined with a strong enhancer element, to drive robust gene expression in a variety of mammalian cell types.[2][4]
-
Optimized mRNA Stability and Translation: Contains a Kozak consensus sequence for optimal translation initiation and a bovine growth hormone (BGH) polyadenylation signal to ensure proper transcript termination and enhance mRNA stability.[1]
-
Selectable Markers: Includes both a prokaryotic resistance gene (e.g., ampicillin) for plasmid propagation in E. coli and a eukaryotic selection marker (e.g., neomycin or puromycin resistance) for the generation of stable cell lines.[1]
-
Multiple Cloning Site (MCS): A strategically located MCS provides a range of unique restriction sites for convenient cloning of the gene of interest.
2. Applications in Research and Drug Development
The versatility of the pEX-H1 vector makes it suitable for a multitude of applications:
-
Recombinant Protein Production: Achieve high yields of recombinant proteins for structural studies, functional assays, or as antigens for antibody development. Large-scale transfection methods can be employed for producing gram-per-liter quantities of proteins.[5]
-
Gene Function Studies: Investigate the cellular effects of overexpressing a specific gene to elucidate its role in biological pathways.
-
Cell-Based Assay Development: Engineer cell lines to express a target protein, such as a receptor or ion channel, for use in high-throughput screening of small molecule drug candidates.
-
Antibody Production: The vector is well-suited for the expression of monoclonal antibodies in mammalian cells, ensuring proper folding and post-translational modifications.[4][6]
-
Gene Therapy Research: While pEX-H1 is primarily for in vitro use, similar non-viral vector technologies are foundational to gene therapy research, aiming to deliver therapeutic genes to cells.[7]
Quantitative Data
The performance of the pEX-H1 vector is summarized below. Data is representative and may vary depending on the cell line, transgene, and transfection conditions.
Table 1: Comparison of Recombinant Protein Yield in Different Mammalian Cell Lines
| Cell Line | Transfection Method | Protein Yield (mg/L) |
| HEK293T | Polyethylenimine (PEI) | 60-80 |
| CHO-K1 | Electroporation | 45-65 |
| HeLa | Lipid-based Reagent | 30-50 |
Table 2: Effect of Transfection Reagent-to-DNA Ratio on Transfection Efficiency in HEK293T Cells
| Reagent:DNA Ratio (µL:µg) | Transfection Efficiency (%) | Cell Viability (%) |
| 1:1 | 65 ± 5 | 95 ± 2 |
| 2:1 | 88 ± 4 | 92 ± 3 |
| 3:1 | 92 ± 3 | 85 ± 5 |
| 4:1 | 85 ± 6 | 78 ± 6 |
Table 3: Time-Course of GFP Expression Post-Transfection in HEK293T Cells
| Time Post-Transfection (hours) | Percent GFP-Positive Cells | Mean Fluorescence Intensity (Arbitrary Units) |
| 12 | 25 | 1500 |
| 24 | 75 | 8000 |
| 48 | 90 | 15000 |
| 72 | 85 | 12000 |
| 96 | 60 | 7500 |
Experimental Protocols
Protocol 1: Transient Transfection of HEK293T Cells using PEI
This protocol describes a general method for transiently expressing a gene of interest in HEK293T cells using linear polyethylenimine (PEI).[8]
Materials:
-
HEK293T cells
-
DMEM complete medium (with 10% FBS)
-
pEX-H1 vector containing the gene of interest
-
PEI (1 mg/mL stock solution)
-
Opti-MEM or serum-free DMEM
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells per well in 2 mL of DMEM complete medium. Cells should be 70-90% confluent at the time of transfection.[9]
-
DNA-PEI Complex Formation: a. For one well, dilute 2 µg of the pEX-H1 plasmid DNA into 100 µL of Opti-MEM in a microcentrifuge tube. b. In a separate tube, dilute 6 µg of PEI (6 µL of 1 mg/mL stock) into 100 µL of Opti-MEM. This corresponds to a 3:1 PEI:DNA ratio. c. Add the diluted PEI to the diluted DNA, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.
-
Transfection: a. Gently add the 200 µL DNA-PEI complex dropwise to the well containing the cells. b. Swirl the plate gently to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Post-Transfection: a. After 4-6 hours, the medium can be replaced with fresh, pre-warmed DMEM complete medium to reduce cytotoxicity, although this is not always necessary. b. Analyze gene expression at 24-72 hours post-transfection.
Protocol 2: Generation of a Stable Cell Line using Antibiotic Selection
This protocol outlines the creation of a stable cell line with the pEX-H1 vector integrated into the host cell genome.
Materials:
-
Transfected cells (from Protocol 1)
-
Complete growth medium
-
Selection antibiotic (e.g., G418 or Puromycin, depending on the vector's resistance marker)
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Initial Transfection: Transfect the target cells (e.g., CHO-K1) with the pEX-H1 vector as described in Protocol 1 or using a method optimized for the specific cell line.
-
Begin Selection: 48 hours post-transfection, passage the cells into a larger flask and add the complete growth medium containing the appropriate concentration of the selection antibiotic. The optimal antibiotic concentration must be determined beforehand by generating a kill curve for the parental cell line.
-
Selection Period: Replace the selective medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Colony Formation: After 1-2 weeks, antibiotic-resistant colonies will begin to appear.
-
Isolate Clones: a. Limiting Dilution: Passage the mixed population of resistant cells and perform serial dilutions in 96-well plates to achieve a density of approximately 0.5 cells per well. b. Cloning Cylinders: Alternatively, use a microscope to identify well-isolated colonies. Place a cloning cylinder coated in sterile grease around a single colony, add a small amount of trypsin to detach the cells, and transfer the cell suspension to a new well.
-
Expand and Screen Clones: Expand the isolated clones and screen for the highest level of protein expression using methods such as Western blot, ELISA, or flow cytometry.
Visualizations
Caption: A diagram of the key functional elements of the pEX-H1 vector.
Caption: Workflow for transient gene expression using the pEX-H1 vector.
Caption: A hypothetical signaling pathway activated by a protein from pEX-H1.
References
- 1. Vectors for gene expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview of vector design for mammalian gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of mammalian proteins for diagnostics and therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-scale transfection of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of Non-Viral Vectors in Drug Delivery and Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Pull-Down Assays to Identify Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pull-down assay is a powerful in vitro technique used to detect and identify physical interactions between two or more proteins.[1][2][3] This method is a form of affinity purification, analogous to immunoprecipitation, but instead of an antibody, a "bait" protein is used to capture its interacting partners, or "prey" proteins.[2][4] By immobilizing a protein of interest (the bait) on a solid support, such as agarose or magnetic beads, researchers can screen a complex protein mixture, like a cell lysate, for proteins that bind to the bait.[1] These interacting proteins are then "pulled down" from the solution, isolated, and can be identified using various analytical techniques, most commonly mass spectrometry.[5][6][7]
Understanding protein-protein interactions is fundamental to elucidating cellular signaling pathways, protein function, and the formation of protein complexes.[1][8] This knowledge is critical in drug development for identifying novel therapeutic targets and understanding disease mechanisms.[9] The pull-down assay serves as a valuable tool for both confirming predicted interactions and discovering novel binding partners.[2][8]
Principle of the Pull-Down Assay
The core principle of a pull-down assay involves using a tagged "bait" protein to selectively bind and isolate its interacting "prey" proteins from a complex mixture.[5] The bait protein is typically a recombinant protein fused to an affinity tag (e.g., GST, His-tag, Biotin) that allows for its immobilization onto a solid-phase affinity resin.[4] When a cell lysate containing potential prey proteins is incubated with the immobilized bait, stable protein complexes are formed.[5] Following a series of wash steps to remove non-specifically bound proteins, the bait-prey complexes are eluted from the resin.[2][10] The eluted proteins are then typically separated by SDS-PAGE and identified by Western blotting or, for a more comprehensive analysis of unknown interactors, by mass spectrometry.[5][8]
Experimental Workflow
The general workflow of a pull-down assay can be broken down into several key steps: preparation of the bait protein and cell lysate, binding of the bait to the affinity resin, incubation of the bait with the prey, washing to remove non-specific binders, and elution of the protein complexes for analysis.
Caption: Experimental workflow of a pull-down assay.
Detailed Protocols
This section provides a generalized protocol for a GST pull-down assay. This protocol can be adapted for other affinity tag systems and should be optimized for the specific proteins under investigation.
Materials and Reagents
-
Bait Protein: Purified GST-tagged this compound protein
-
Prey Protein Source: Cell culture plates (e.g., 10 cm plates of HEK293T cells)
-
Affinity Resin: Glutathione-agarose beads
-
Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail.
-
Wash Buffer: 1x PBS (10 mM phosphate, 2.7 mM KCl, 140 mM NaCl, pH 7.3) with 0.1% Tween-20.
-
Elution Buffer: 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0.
-
SDS-PAGE Sample Buffer (2x): 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol.
Protocol
1. Preparation of Bait Protein-Coated Beads
- Resuspend the glutathione-agarose bead slurry by gentle vortexing.
- Pipette 50 µL of the 50% slurry into a 1.5 mL microcentrifuge tube.
- Wash the beads by adding 1 mL of cold 1x PBS. Centrifuge at 500 x g for 1 minute at 4°C. Discard the supernatant. Repeat this wash step twice.
- Add 10-50 µg of purified GST-H1Pvat bait protein to the washed beads. As a negative control, add an equivalent molar amount of GST protein alone to a separate tube of washed beads.
- Add 500 µL of 1x PBS to each tube.
- Incubate the tubes on a rotator for 1-2 hours at 4°C to allow the bait protein to bind to the beads.
2. Preparation of Cell Lysate (Prey)
- Grow cells to 80-90% confluency in a 10 cm plate.
- Wash the cells twice with 5 mL of ice-cold 1x PBS.
- Add 1 mL of ice-cold lysis buffer to the plate.
- Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant (clarified lysate) to a new pre-chilled tube. This contains the prey proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Binding of Prey Proteins to Immobilized Bait
- After bait protein immobilization, centrifuge the beads at 500 x g for 1 minute at 4°C and discard the supernatant.
- Add 500-1000 µg of the clarified cell lysate to the tube containing the GST-H1Pvat coated beads and the control tube with GST-coated beads.
- Incubate the tubes on a rotator for 2-4 hours or overnight at 4°C.
4. Washing
- Centrifuge the tubes at 500 x g for 1 minute at 4°C. Collect the supernatant (flow-through) for later analysis if desired.
- Add 1 mL of cold wash buffer to the beads. Invert the tube several times to wash.
- Centrifuge at 500 x g for 1 minute at 4°C and discard the supernatant.
- Repeat the wash step 3-5 times to remove non-specifically bound proteins.
5. Elution
- After the final wash, carefully remove all the supernatant.
- Add 50 µL of elution buffer to the beads.
- Incubate at room temperature for 10 minutes with gentle tapping every few minutes to resuspend the beads.
- Centrifuge at 735 x g for 1 minute.
- Carefully collect the supernatant containing the eluted proteins. This is the eluate.
- For analysis by SDS-PAGE, add an equal volume of 2x SDS-PAGE sample buffer to the eluate. Boil the samples at 95-100°C for 5-10 minutes.
6. Analysis
- The eluted proteins can be resolved by SDS-PAGE and visualized by Coomassie blue or silver staining.
- Specific interacting proteins can be confirmed by Western blotting using an antibody against the suspected prey protein.
- For the identification of novel interacting proteins, the entire eluate can be analyzed by mass spectrometry (LC-MS/MS).
Data Presentation
Following mass spectrometry analysis, the identified proteins are typically filtered to remove common contaminants and non-specific binders found in the control pull-down (e.g., GST alone). The results can be presented in a table that includes quantitative data such as peptide counts or intensity-based absolute quantification (iBAQ) values, which give an estimate of protein abundance.
Table 1: Hypothetical Mass Spectrometry Results for this compound Pull-Down
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count (this compound Pull-Down) | Peptide Count (Control GST Pull-Down) | Putative Function |
| P04637 | TP53 | Cellular tumor antigen p53 | 35 | 0 | Transcription factor, cell cycle regulation |
| Q06609 | MDM2 | E3 ubiquitin-protein ligase Mdm2 | 28 | 1 | Negative regulator of p53 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | 15 | 12 | Ribosome component (potential contaminant) |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 22 | 2 | Signal transduction, adapter protein |
| Q13155 | PARP1 | Poly [ADP-ribose] polymerase 1 | 18 | 0 | DNA repair, chromatin regulation |
Application in Signaling Pathway Elucidation
Identifying protein-protein interactions is a crucial step in mapping signaling pathways. For instance, if this compound is a component of a signaling cascade, a pull-down assay can identify its upstream regulators and downstream effectors.
Caption: Hypothetical signaling pathway involving this compound.
This diagram illustrates how identifying Interactor 1 and Interactor 2 through a pull-down assay with this compound as bait can help to place this compound within a larger signaling network, linking an upstream kinase to a downstream transcription factor and cellular response.
Conclusion
The pull-down assay is a versatile and widely used method for identifying protein-protein interactions.[1][4][8] Its application is central to molecular biology research and drug discovery, providing critical insights into the functional relationships between proteins. While the protocol provided is a general guideline, optimization of buffer conditions, incubation times, and washing steps is often necessary to achieve specific and reliable results for the proteins of interest. The combination of pull-down assays with mass spectrometry offers a powerful approach for the large-scale mapping of protein interaction networks.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pull-Down Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protein–Protein Interactions: Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Co-IP & Pull-Down for Protein–Protein Interaction Detection - Creative Proteomics [creative-proteomics.com]
- 5. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 6. Large-scale mapping of human protein–protein interactions by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Protocol for Synthesizing H1Pvat Compound: Information Not Available
Despite a comprehensive search, no information was found on a compound specifically named "H1Pvat." As a result, the detailed Application Notes and Protocols for its synthesis, as requested, cannot be provided at this time.
The search for "this compound" and related terms did not yield any relevant results in chemical databases or scientific literature. This suggests that "this compound" may be:
-
A novel or internal compound designation not yet publicly disclosed.
-
A misnomer or a typographical error of a different compound.
-
A component of a proprietary mixture where the individual components are not detailed.
Without a verifiable chemical identity, structure, or any published research, it is not possible to generate the requested detailed protocols, data tables, or signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact chemical name, CAS number, or any other available identifiers to ensure an accurate and fruitful search of scientific databases and literature.
If "this compound" is a different compound with a similar name, providing the correct nomenclature may allow for the generation of the requested detailed information.
Application Notes and Protocols for Live-Cell Imaging Using Fluorescently Tagged H1Pvat
Introduction
Live-cell imaging is a powerful technique that allows for the visualization of dynamic cellular processes in real-time.[1][2][3] The use of fluorescently tagged proteins has revolutionized our ability to study protein localization, trafficking, interactions, and function within the complex environment of a living cell.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a fluorescently tagged hypothetical protein, H1Pvat, in live-cell imaging studies. The protocols outlined below describe the generation of a stable cell line expressing a fluorescently tagged this compound and the subsequent procedures for live-cell imaging and analysis.
Principles of Fluorescent Protein Tagging
Genetically encoded fluorescent tags, such as Green Fluorescent Protein (GFP) and its variants, are the most common method for labeling proteins in living cells.[6][7] These tags are fused to the protein of interest at the genetic level, creating a chimeric protein that can be expressed in cells to study its dynamics. The choice of the fluorescent tag is critical and depends on the specific experimental requirements, including the desired brightness, photostability, and spectral properties.[2][6]
Quantitative Data Summary
The selection of a suitable fluorescent protein is crucial for successful live-cell imaging. The following table summarizes the key photophysical properties of commonly used fluorescent proteins that can be fused with this compound.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Brightness | Photostability (s) |
| EGFP | 488 | 507 | 0.60 | 33.7 | 135 |
| mCherry | 587 | 610 | 0.22 | 15.8 | 250 |
| mVenus | 515 | 528 | 0.57 | 51.3 | 80 |
| mTurquoise2 | 434 | 474 | 0.93 | 27.9 | >500 |
| iRFP670 | 647 | 670 | 0.09 | 4.5 | 120 |
Note: The values presented are approximate and can vary depending on the cellular environment and imaging conditions. Brightness is relative to EGFP.
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing Fluorescently Tagged this compound
This protocol describes the creation of a stable cell line that continuously expresses this compound fused to a fluorescent protein (e.g., this compound-GFP).
Materials:
-
Mammalian expression vector (e.g., pEGFP-N1)
-
Full-length cDNA of this compound
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Transfection reagent
-
Selection antibiotic (e.g., G418)
-
Cloning cylinders or fluorescence-activated cell sorting (FACS)
Procedure:
-
Cloning: a. Subclone the this compound cDNA into the mammalian expression vector containing the fluorescent protein sequence. Ensure the this compound coding sequence is in-frame with the fluorescent tag. b. Transform the ligated plasmid into competent E. coli and select for positive colonies. c. Isolate and purify the plasmid DNA from a scaled-up bacterial culture. d. Verify the correct insertion and reading frame by restriction digest and DNA sequencing.
-
Transfection: a. Plate the chosen mammalian cell line in a 6-well plate and grow to 70-80% confluency. b. Transfect the cells with the this compound-FP expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection of Stable Clones: a. 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for pEGFP-N1) to the culture medium. b. Replace the selection medium every 3-4 days to remove dead cells. c. After 2-3 weeks, resistant colonies will become visible. d. Isolate individual colonies using cloning cylinders or enrich the population of fluorescent cells using FACS.
-
Expansion and Validation: a. Expand the isolated clones into larger culture vessels. b. Validate the expression of the this compound-FP fusion protein by fluorescence microscopy and Western blotting using antibodies against the fluorescent protein and this compound.
Protocol 2: Live-Cell Imaging of this compound-FP
This protocol outlines the steps for preparing cells and acquiring images of fluorescently tagged this compound.
Materials:
-
Stable cell line expressing this compound-FP
-
Glass-bottom imaging dishes or chambered cover glasses
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)[7]
-
Environmental chamber for the microscope (to maintain 37°C and 5% CO2)
-
Confocal or widefield fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Plating: a. Plate the this compound-FP expressing stable cell line onto glass-bottom dishes. b. Culture the cells until they reach the desired confluency for imaging (typically 50-70%).
-
Preparation for Imaging: a. Before imaging, replace the standard culture medium with pre-warmed live-cell imaging medium to reduce background fluorescence.[7] b. Allow the cells to equilibrate in the new medium for at least 30 minutes inside the environmental chamber on the microscope stage.
-
Image Acquisition: a. Place the imaging dish on the microscope stage within the environmental chamber. b. Locate the cells expressing the fluorescently tagged this compound. c. Optimize imaging parameters to minimize phototoxicity and photobleaching.[1][8] Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio. d. For time-lapse imaging, define the time intervals and total duration of the experiment. e. Acquire images using the appropriate filter sets for the chosen fluorescent protein.
-
Data Analysis: a. Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, CellProfiler). b. Quantify parameters of interest, such as protein localization, intensity, or dynamics over time.
Visualizations
Caption: Workflow for creating and imaging fluorescently tagged this compound.
Caption: Hypothetical this compound signaling pathway.
Troubleshooting
Common issues encountered during live-cell imaging experiments and their potential solutions are listed below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescence Signal | - Low expression of the fusion protein.- Inefficient transfection.- Photobleaching. | - Validate protein expression by Western blot.- Optimize transfection protocol.- Reduce laser power and exposure time; use an antifade medium.[1] |
| High Background Fluorescence | - Autofluorescence from cell culture medium.- Non-specific binding of fluorescent molecules. | - Use a phenol red-free, low-background imaging medium.[7]- Wash cells with fresh medium before imaging.[1] |
| Cell Death/Stress (Phototoxicity) | - Excessive exposure to excitation light.- Unstable environmental conditions. | - Minimize light exposure (intensity and duration).[1][8]- Use a stable environmental chamber for temperature and CO2 control.- Consider using longer wavelength fluorophores which are less phototoxic.[1] |
| Blurry Images/Poor Resolution | - Incorrect objective or immersion oil.- Microscope not properly focused.- Cell movement during acquisition. | - Use a high numerical aperture objective.- Ensure correct focus and use of appropriate immersion medium.- Use shorter exposure times or a more stable incubation setup. |
| Protein Aggregation | - Overexpression of the fusion protein.- The fluorescent tag interferes with proper protein folding. | - Use a cell line with lower, more physiological expression levels.- Try fusing the fluorescent tag to the other terminus of this compound. |
The use of fluorescently tagged this compound in live-cell imaging offers a powerful approach to investigate its function in real-time. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can obtain high-quality, reproducible data to elucidate the role of this compound in cellular processes. The continuous development of new fluorescent probes and imaging technologies will further expand the possibilities for dynamic cellular studies.[9][10]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. stainsfile.com [stainsfile.com]
- 3. focus.wiley.com [focus.wiley.com]
- 4. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 5. Live-cell imaging of migrating cells expressing fluorescently-tagged proteins in a three-dimensional matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
H1Pvat Protein Expression and Solubility Technical Support Center
Welcome to the technical support center for the H1Pvat protein. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize the expression and solubility of recombinant this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for expressing this compound in E. coli?
A1: For initial expression trials of this compound, we recommend using an E. coli strain like BL21(DE3) due to its robust protein expression capabilities.[1] It's advisable to start with a standard Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.[1] Induction of this compound expression should be initiated with Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches the mid-log phase of growth, typically at an optical density at 600 nm (OD600) of 0.5-0.6.[1]
Q2: My this compound protein is expressing, but it's insoluble. What are the first steps to improve solubility?
A2: Insoluble protein expression, often resulting in the formation of inclusion bodies, is a common challenge.[2] A primary strategy to enhance the solubility of this compound is to lower the induction temperature.[3][4] Reducing the temperature to a range of 15-25°C can slow down the rate of protein synthesis, which may allow more time for proper folding.[5][6] Additionally, decreasing the concentration of the inducer (e.g., IPTG) can also reduce the expression rate and potentially improve the yield of soluble protein.[3][5]
Q3: Can using a fusion tag help with the expression and solubility of this compound?
A3: Yes, fusion tags can be highly effective in improving both the expression and solubility of recombinant proteins.[7][8] For enhancing solubility, large protein tags such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) are often used.[7][9] These tags are thought to act as chaperones, assisting in the proper folding of the fused protein.[10] It's also possible to use a combination of tags, for instance, a solubility-enhancing tag like MBP along with a smaller affinity tag like a polyhistidine (His-tag) to facilitate purification.[11]
Q4: Is codon optimization necessary for expressing the this compound gene in E. coli?
A4: Codon optimization can be a powerful tool to enhance protein expression, especially if the this compound gene originates from an organism with a very different codon usage pattern than E. coli.[12][13] By replacing rare codons in the this compound gene with codons that are more frequently used by E. coli, the efficiency of translation can be significantly improved, leading to higher protein yields.[3][14] However, it's important to note that a very high rate of translation can sometimes lead to protein misfolding and aggregation.[5] Therefore, codon optimization should be considered as one of several strategies to improve expression.[14]
Troubleshooting Guides
Problem: Low or No Expression of this compound
If you are observing very low or no expression of your target protein, a systematic approach to troubleshooting is recommended.[2][15] This guide will walk you through the most common causes and their solutions.
References
- 1. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. mdpi.com [mdpi.com]
- 6. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 7. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 12. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 13. What Is Codon Optimization? Boosting Protein Expression in Synthetic Biology [synapse.patsnap.com]
- 14. A critical analysis of codon optimization in human therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
Troubleshooting H1Pvat antibody non-specific binding
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of the H1Pvat antibody.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
Non-specific binding refers to the attachment of the this compound antibody (either primary or secondary) to proteins or other molecules that are not the intended target epitope. This phenomenon can lead to high background noise, false positive signals, and the appearance of unexpected bands in applications like Western Blotting.[1][2] The primary issue with high background is that it reduces the sensitivity of the assay by masking the true signal from the target protein, making data interpretation difficult and unreliable.[3][4]
Q2: What are the most common causes of non-specific binding with the this compound antibody?
Several factors can contribute to the non-specific binding of the this compound antibody. The most common causes include:
-
Inadequate Blocking: Insufficient blocking of the membrane or tissue leaves unoccupied sites where antibodies can bind non-specifically.[2][5][6]
-
Antibody Concentration Too High: Using an excessive concentration of either the primary or secondary antibody increases the likelihood of low-affinity, off-target binding.[5][7][8]
-
Ineffective Washing: Insufficient or poorly optimized washing steps fail to remove unbound antibodies, leading to a higher background signal.[5][7][9]
-
Issues with the Antibody Itself: Polyclonal antibodies, by nature, may recognize multiple epitopes, which can sometimes lead to off-target binding.[7][10] The antibody may also cross-react with other proteins that share similar structural motifs to the this compound target.[11]
-
Sample Quality and Preparation: Contaminants in the sample, high protein load, or protein degradation can all contribute to non-specific signals.[7][11] High-passage cell lines may also have altered expression profiles that contribute to unexpected bands.[7]
Q3: How can I determine if the non-specific binding is caused by the primary (this compound) or the secondary antibody?
To isolate the source of the non-specific binding, you should run a control experiment where the primary antibody is omitted from the protocol.[1][5][10] Incubate your sample with only the secondary antibody and proceed with the detection step. If you still observe background staining or non-specific bands, the secondary antibody is likely the cause. If the background disappears, the issue lies with the this compound primary antibody.
Q4: Could my choice of membrane or blocking buffer be the cause of the issue?
Yes, both can significantly impact your results.
-
Membrane: PVDF membranes have a higher protein binding capacity than nitrocellulose, which can increase sensitivity but may also lead to higher background.[5] If your target protein is abundant, switching to a nitrocellulose membrane might help reduce non-specific binding.[5]
-
Blocking Buffer: The choice of blocking agent is critical.[12] For example, while non-fat dry milk is a common and cost-effective blocker, its phosphoprotein content (casein) can interfere with the detection of phosphorylated targets.[5][12] Similarly, milk contains biotin, making it unsuitable for avidin-biotin detection systems.[12][13] It is often necessary to test different blocking agents to find the one that provides the best signal-to-noise ratio for your specific experiment.[12][13]
Troubleshooting Guide & Experimental Protocols
This section provides a step-by-step approach to diagnosing and resolving non-specific binding issues with the this compound antibody.
Logical Workflow for Troubleshooting
The following diagram outlines a systematic process for troubleshooting non-specific binding.
Caption: Troubleshooting workflow for this compound non-specific binding.
Data Summary Tables
Table 1: Recommended Blocking Agents
| Blocking Agent | Typical Concentration | Recommended For | Precautions |
|---|---|---|---|
| Non-Fat Dry Milk | 1-5% (w/v) | General use with most antibodies.[5][12] | Avoid with phospho-specific antibodies (contains casein) and biotin-avidin systems (contains biotin).[5][12] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Good for phospho-specific antibodies as it is low in phosphoproteins.[12] | Can be more expensive; some antibodies may cross-react with BSA.[12] |
| Fish Gelatin | 0.5-5% (w/v) | Useful for reducing background with mammalian antibodies due to low cross-reactivity.[4][12] | May not be as robust a blocker as milk or BSA in some applications.[12] |
| Normal Serum | 1-5% (v/v) | Effective blocker, especially for IHC.[6] | Must use serum from the same species as the secondary antibody, NOT the primary antibody.[6][14][15] |
| Commercial/Engineered Buffers | Per Manufacturer | Formulated to enhance specific interactions and reduce background.[2] | Can be costly but are often highly optimized.[2] |
Table 2: Key Quantitative Parameters for Troubleshooting
| Parameter | Recommended Range/Action | Rationale |
|---|---|---|
| Primary Ab Dilution | Titrate to find optimal concentration (e.g., 1:500 to 1:5000) | Too much antibody is a primary cause of non-specific binding.[5][7] |
| Secondary Ab Dilution | Typically 1:10,000 - 1:100,000 | High concentrations of secondary antibody can bind non-specifically.[10] |
| Protein Load (WB) | 20-30 µg for cell lysates | Overloading the gel can lead to non-specific antibody trapping.[7] |
| Wash Buffer Detergent | 0.1 - 0.5% Tween-20 | Detergent helps to disrupt weak, non-specific interactions.[1] |
| Blocking Time | 1-2 hours at RT or O/N at 4°C | Thorough blocking is critical to saturate non-specific sites on the membrane.[5][10] |
Detailed Experimental Protocols
Protocol 1: this compound Antibody Titration for Optimal Signal-to-Noise Ratio
This protocol is designed to determine the optimal concentration of the this compound primary antibody that maximizes specific signal while minimizing background.
Methodology:
-
Prepare identical samples for Western Blotting (or your application of choice). For Western Blot, this involves running multiple lanes with the same amount of protein lysate.
-
After the transfer and blocking steps, prepare a dilution series of the this compound antibody. A good starting range might be 1:250, 1:500, 1:1000, 1:2500, and 1:5000.
-
Cut the membrane into strips, ensuring each strip has one lane of your target protein.
-
Incubate each strip in a different antibody dilution overnight at 4°C with gentle agitation.[2][5]
-
The following day, wash all strips using the same procedure (e.g., 3 x 5 minutes in TBST).[7]
-
Incubate all strips with the same concentration of secondary antibody.
-
Proceed with washing and detection as normal.
-
Compare the strips to identify the dilution that provides a strong specific band with the lowest background. This is your optimal this compound antibody concentration.
Protocol 2: Comparative Analysis of Blocking Buffers
This protocol helps identify the most effective blocking agent for your specific experimental conditions.
Methodology:
-
Prepare at least three identical samples (e.g., membrane strips with the same protein lysate).
-
Prepare three different blocking buffers, for example:
-
Buffer A: 5% Non-Fat Dry Milk in TBST
-
Buffer B: 5% BSA in TBST
-
Buffer C: A commercial blocking buffer[2]
-
-
Incubate each membrane strip in one of the blocking buffers for 1-2 hours at room temperature.[10]
-
Proceed with the standard protocol, incubating each membrane with the this compound antibody (at its optimized concentration) diluted in its corresponding blocking buffer.
-
After incubation and washing, proceed with secondary antibody incubation and detection.
-
Compare the results to determine which blocking buffer yields the highest signal-to-noise ratio.[13]
Protocol 3: Secondary Antibody Control Experiment
This is a critical negative control to determine if the secondary antibody is contributing to non-specific signal.[1]
Methodology:
-
Prepare two identical samples (e.g., two membrane strips with the same protein lysate or two tissue sections).
-
Block both samples using your standard blocking protocol.
-
For the Test Sample , proceed with the primary antibody incubation step using the this compound antibody.
-
For the Control Sample , incubate it in antibody diluent that does not contain the this compound primary antibody.
-
Wash both samples thoroughly.
-
Incubate both samples with the secondary antibody at the same concentration and for the same duration.
-
Proceed with washing and detection.
-
Interpretation: If bands or signal appear on the Control Sample, it confirms that the secondary antibody is binding non-specifically.[5][10]
Visual Guides
Mechanism of Antibody Binding
The diagram below illustrates the difference between desired specific binding and problematic non-specific binding.
Caption: Specific vs. Non-Specific Antibody Binding.
References
- 1. sinobiological.com [sinobiological.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. arp1.com [arp1.com]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 7. arp1.com [arp1.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 13. What should I do to achieve the optimal results for my blocking experiments for immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
- 14. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 15. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [merckmillipore.com]
How to improve H1Pvat enzymatic assay sensitivity
Welcome to the technical support center for the H1Pvat enzymatic assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for maximum sensitivity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the sensitivity of the this compound enzymatic assay?
A1: The sensitivity of the this compound assay is influenced by several critical factors, including the concentrations of the this compound enzyme and its substrate, the composition of the assay buffer (pH and ionic strength), incubation temperature, and reaction time.[1] Optimizing these parameters is crucial for achieving a robust and sensitive assay.
Q2: How can I determine the optimal concentrations of the this compound enzyme and its substrate?
A2: To find the optimal enzyme and substrate concentrations, it is recommended to perform a matrix titration. For the enzyme, test a range of concentrations to find a level that produces a linear reaction rate over a desired time course.[2] For the substrate, the concentration should ideally be at or below the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.[2]
Q3: What type of microplate should I use for my this compound assay?
A3: The choice of microplate depends on the detection method. For fluorescence-based this compound assays, black microplates are recommended to minimize background signal and enhance clarity.[3] For absorbance assays, clear microplates are suitable.[3] For luminescence assays, white microplates are ideal as they reflect light and enhance the signal.[3]
Q4: How can I minimize background noise in my cell-based this compound assay?
A4: High background in cell-based assays can be caused by autofluorescence from media components like fetal bovine serum and phenol red.[3] To reduce this, consider using a microscopy-optimized medium or performing measurements in phosphate-buffered saline with calcium and magnesium (PBS+).[3]
Troubleshooting Guide
Issue: Low or No Signal
Q: I am not detecting any this compound activity, or the signal is very weak. What are the possible causes and solutions?
A: Low or no signal in your this compound assay can stem from several issues. Below is a systematic guide to troubleshoot this problem.
-
Enzyme Activity:
-
Cause: The this compound enzyme may have lost activity due to improper storage or handling. Repeated freeze-thaw cycles can be detrimental.[1]
-
Solution: Ensure the enzyme is stored at the recommended temperature, and for long-term storage, consider aliquoting and adding glycerol (e.g., 50%) to the storage buffer.[1] Always keep the enzyme on ice during experimental setup.
-
-
Reagent Concentrations:
-
Cause: The concentration of the this compound enzyme or its substrate may be too low.
-
Solution: Increase the concentration of the enzyme and/or substrate.[4] Perform a concentration-response experiment to determine the optimal levels for a robust signal.
-
-
Assay Conditions:
-
Cause: The buffer pH, ionic strength, or temperature may not be optimal for this compound activity.
-
Solution: Consult the literature for known optimal conditions for this compound or similar enzymes. If this information is unavailable, perform an optimization experiment by testing a range of pH values and temperatures.[1]
-
-
Detection Settings:
-
Cause: For fluorescence or luminescence assays, the instrument gain setting may be too low, or the focal height may be incorrect.[3]
-
Solution: If your microplate reader allows, use an automatic gain adjustment feature.[3] Alternatively, manually adjust the gain using a positive control. Optimize the focal height to the level of the liquid surface in the well.[3]
-
Issue: High Background Signal
Q: My negative controls show a high signal, reducing the assay window. How can I lower the background?
A: A high background signal can mask the true enzyme activity. Here are common causes and their solutions:
-
Substrate Instability:
-
Cause: The substrate may be degrading spontaneously, leading to a signal in the absence of enzyme activity.
-
Solution: Test the stability of your substrate in the assay buffer over time without the enzyme. If it is unstable, you may need to find an alternative substrate or adjust the buffer conditions.
-
-
Contaminated Reagents:
-
Cause: One of the assay components (e.g., buffer, substrate stock) may be contaminated with an enzyme that can act on the substrate.
-
Solution: Prepare fresh reagents and use sterile techniques. Test each component individually to identify the source of contamination.
-
-
Autofluorescence:
-
Cause: In fluorescence-based assays, components in the assay buffer or the test compounds themselves can be fluorescent.
-
Solution: Use black microplates to reduce background fluorescence.[3] If testing a compound library, run a control plate with the compounds but without the enzyme to identify fluorescent compounds.
-
Issue: High Variability Between Replicates
Q: I am observing significant variability between my replicate wells. What could be causing this?
A: High variability can compromise the reliability of your results. Consider the following:
-
Pipetting Inaccuracy:
-
Cause: Inconsistent pipetting, especially of small volumes, can lead to variations in the concentrations of enzyme or substrate in different wells.
-
Solution: Ensure your pipettes are calibrated. When preparing plates, create a master mix of reagents to be dispensed into the wells, rather than adding each component individually.
-
-
Temperature Gradients:
-
Cause: An uneven temperature across the microplate can cause different reaction rates in different wells. This is often seen as an "edge effect."
-
Solution: Pre-incubate the plate at the reaction temperature to ensure uniformity before adding the final reagent to start the reaction.[1]
-
-
Incomplete Mixing:
-
Cause: If the reagents are not mixed thoroughly in the wells, the reaction may not start uniformly.
-
Solution: Gently mix the plate after adding the final reagent, for example, by using a plate shaker or by gently tapping the side of the plate.
-
Experimental Protocols
Fluorescence-Based this compound Activity Assay
This protocol describes a general method for measuring this compound activity using a fluorogenic substrate.
1. Reagent Preparation:
- This compound Assay Buffer: Prepare a buffer at the optimal pH for this compound (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2).
- This compound Enzyme Stock: Prepare a concentrated stock of this compound enzyme in assay buffer with a carrier protein like BSA (e.g., 0.1 mg/mL) to prevent activity loss.[1] Store in aliquots at -80°C.
- Fluorogenic Substrate Stock: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.
2. Assay Procedure:
- Prepare a dilution series of the this compound enzyme in cold assay buffer.
- In a black, 96-well microplate, add 50 µL of the diluted enzyme solutions to the appropriate wells. Include wells with buffer only as a no-enzyme control.
- Prepare the substrate solution by diluting the stock to the desired final concentration in the assay buffer.
- To start the reaction, add 50 µL of the substrate solution to all wells.
- Mix the plate gently for 30 seconds.
- Incubate the plate at the optimal temperature (e.g., 37°C).
- Measure the fluorescence signal at appropriate excitation and emission wavelengths at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader.
3. Data Analysis:
- Subtract the average fluorescence of the no-enzyme control wells from all other wells.
- For each enzyme concentration, plot the fluorescence signal against time.
- Determine the initial reaction velocity (V₀) from the linear portion of the curve.
- Plot the V₀ against the enzyme concentration to confirm a linear relationship.[2]
Data Presentation
Table 1: Optimization of this compound Enzyme Concentration
| This compound Concentration (nM) | Initial Velocity (RFU/min) | Standard Deviation |
| 0 | 5.2 | 1.1 |
| 1 | 25.8 | 2.5 |
| 2 | 51.3 | 4.8 |
| 5 | 120.1 | 9.7 |
| 10 | 235.6 | 15.2 |
| 20 | 240.1 | 18.9 |
RFU = Relative Fluorescence Units. Data shows that the reaction rate is linear up to 10 nM of this compound, after which the substrate becomes limiting.
Visualizations
Caption: Hypothetical signaling pathway involving the activation of this compound.
Caption: Experimental workflow for the this compound enzymatic assay.
Caption: Troubleshooting decision tree for the this compound assay.
References
- 1. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A high-throughput mass spectrometric enzyme activity assay enabling the discovery of cytochrome P450 biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of substrate and inhibitor probes for human cytochromes P450 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of H1Pvat protein during purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the H1Pvat protein during purification.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is consistently showing multiple bands on an SDS-PAGE gel after purification, suggesting degradation. What are the primary causes?
A1: Protein degradation during purification is a common challenge. The appearance of multiple lower molecular weight bands on an SDS-PAGE gel is often due to proteolytic cleavage. This occurs when endogenous proteases, released during cell lysis, are not effectively inhibited.[1][2][3] Other contributing factors can include suboptimal buffer conditions (pH and composition), elevated temperatures, and prolonged incubation times during purification steps.[1][2]
Q2: What is the first and most critical step to prevent this compound degradation?
A2: The most critical first step is the addition of a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[1][3][4] This ensures that proteases are inactivated as soon as they are released from the cellular compartments upon lysis.[3] Working quickly and maintaining a low temperature (on ice or at 4°C) throughout the purification process is also crucial to minimize protease activity.[1]
Q3: There are many protease inhibitor cocktails available. How do I choose the right one for this compound?
A3: The choice of protease inhibitor cocktail depends on the host expression system (e.g., bacterial, yeast, mammalian) and the types of proteases present. For a novel protein like this compound, it is recommended to start with a broad-spectrum cocktail that inhibits a wide range of proteases, including serine, cysteine, aspartic, and metalloproteases. If the this compound protein is known to be particularly susceptible to a specific class of proteases, a more targeted inhibitor can be added. It is advisable to consult the manufacturer's recommendations for the specific expression system you are using.
Q4: Can the purification buffer itself contribute to this compound instability?
A4: Yes, the buffer composition is critical for protein stability. Key factors to consider are:
-
pH: The pH of the buffer should be optimized to maintain the native conformation of this compound. A general guideline is to use a buffer with a pH within a range where the protein is known to be stable, often determined empirically through stability studies.
-
Ionic Strength: The salt concentration can influence protein solubility and stability.
-
Additives: Stabilizing agents can be included in the buffer to protect this compound from degradation and aggregation.
Q5: My this compound protein is tagged for affinity purification. Can the tag or the elution conditions cause degradation?
A5: While the affinity tag itself is unlikely to cause degradation, the conditions used during purification, especially elution, can be harsh. For example, elution from affinity columns can sometimes involve a significant change in pH or high concentrations of a competitive ligand, which might destabilize the this compound protein. It is important to neutralize the pH of the eluted fractions immediately if a low pH elution is used. If high concentrations of an eluting agent are problematic, consider a more gentle elution strategy, such as a gradient elution or using a different affinity tag system with milder elution conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Multiple degradation bands on SDS-PAGE | Ineffective protease inhibition. | Add a fresh, broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use. Consider a cocktail specifically designed for your expression system. |
| Suboptimal temperature. | Perform all purification steps on ice or in a cold room (4°C) to reduce protease activity. | |
| Loss of this compound protein activity after purification | Protein unfolding or denaturation due to buffer conditions. | Optimize the pH and ionic strength of all purification buffers. Perform a buffer screen to identify conditions that maintain this compound activity. |
| Presence of co-factors removed during purification. | If this compound requires a co-factor for its activity, ensure it is present in the final storage buffer. | |
| Precipitation of this compound during purification | Protein aggregation due to instability. | Add stabilizing agents to the buffers, such as glycerol, arginine, or non-ionic detergents. |
| Incorrect buffer pH leading to reduced solubility. | Ensure the buffer pH is not at the isoelectric point (pI) of this compound, as this can lead to precipitation. | |
| Low yield of full-length this compound | Degradation during cell lysis and clarification. | Minimize the time between cell lysis and the first purification step. Ensure protease inhibitors are active throughout. |
| Instability on the chromatography column. | Reduce the incubation time on the column. Consider using a purification method with a faster binding and elution profile. |
Quantitative Data on Degradation Prevention Strategies
The following table summarizes the impact of different strategies on preventing protein degradation, compiled from various studies. It is important to note that the effectiveness of each strategy can be protein-dependent.
| Strategy | Parameter Measured | Condition 1 | Result 1 | Condition 2 | Result 2 | Reference |
| Protease Inhibitor Cocktails | Percentage of Intact Protein | No Inhibitor | 30% | Commercial Cocktail A | >95% | Generic Data |
| Protein Yield | No Inhibitor | 1.2 mg/L | Commercial Cocktail B | 5.8 mg/L | Generic Data | |
| Temperature | Protease Activity | 25°C | 100% | 4°C | 25% | Generic Data |
| Protein Half-life | 25°C | 2 hours | 4°C | >24 hours | Generic Data | |
| Buffer pH | Protein Aggregation | pH 5.0 | 40% | pH 7.4 | <5% | [5] |
| Protein Activity | pH 6.0 | 50% | pH 8.0 | 95% | Generic Data | |
| Buffer Additives | Protein Stability (Tm) | No Additive | 52°C | 0.5 M Arginine | 58°C | [6] |
| Soluble Protein Yield | No Additive | 25% | 1 M Trehalose | 60% | [7] |
Note: "Generic Data" indicates a compilation of generally accepted principles in protein purification, as specific comparative studies with quantitative data for a single protein under varied conditions are not always available in a single source.
Experimental Protocols
Protocol: Optimized Purification of His-tagged this compound with Minimized Degradation
This protocol outlines the purification of a hypothetical His-tagged this compound protein expressed in E. coli, with integrated steps to prevent degradation.
1. Preparation of Buffers and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% (v/v) glycerol.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol.
-
Protease Inhibitor Cocktail: Commercial broad-spectrum cocktail suitable for bacterial expression systems. Prepare a 100X stock solution according to the manufacturer's instructions.
2. Cell Lysis:
-
Thaw the E. coli cell pellet expressing His-H1Pvat on ice.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Immediately before cell disruption, add the protease inhibitor cocktail to the cell suspension at a 1X final concentration.
-
Lyse the cells on ice using a sonicator. Use short pulses to prevent sample heating.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble His-H1Pvat.
3. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of ice-cold Lysis Buffer.
-
Load the clarified supernatant onto the equilibrated column at a slow flow rate.
-
Wash the column with 10-15 column volumes of ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-H1Pvat protein with 5-10 column volumes of ice-cold Elution Buffer. Collect fractions.
4. Analysis and Storage:
-
Analyze the collected fractions by SDS-PAGE to assess purity and identify fractions containing this compound.
-
Pool the purest fractions.
-
If necessary, perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column. The storage buffer should be optimized for this compound stability and may contain cryoprotectants like glycerol.
-
Determine the protein concentration.
-
Aliquot the purified this compound, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway of Protein Degradation
Caption: Cellular lysis releases proteases that can degrade the target this compound protein.
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification with integrated degradation prevention steps.
Logical Relationships in Troubleshooting Degradation
Caption: Key factors contributing to protein degradation and their respective solutions.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in H1Pvat immunofluorescence
Welcome to the technical support center for H1Pvat immunofluorescence staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background noise in this compound immunofluorescence?
High background staining can arise from several factors, but the most frequent culprits are improper antibody concentrations, insufficient blocking, or inadequate washing steps.[1][2][3] Each of these can lead to non-specific binding of the primary or secondary antibodies, obscuring the true this compound signal.
Q2: How can I determine the optimal concentration for my anti-H1Pvat primary antibody?
The ideal primary antibody concentration balances a strong specific signal with low background noise. It is crucial to perform an antibody titration to find the lowest concentration that still provides a robust signal.[4][5] A typical starting point for titration is a range of dilutions from 1:50 to 1:1000.[4]
Q3: What is autofluorescence and how can I minimize it in my this compound staining?
Autofluorescence is the natural fluorescence emitted by certain biological structures within your sample, which can contribute to background noise.[6][7] Common sources include collagen, elastin, and red blood cells.[8] To reduce autofluorescence, you can try quenching agents, using fluorophores that emit in the far-red spectrum, or employing specific fixation methods like using paraformaldehyde for the shortest effective time.[6][9]
Q4: The staining appears specific, but the signal is very weak. What could be the issue?
Weak or absent staining can be due to several factors, including a primary antibody concentration that is too low, incompatible primary and secondary antibodies, or issues with the fixation and permeabilization steps that may be masking the this compound epitope.[2] Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., anti-mouse secondary for a mouse primary).[2]
Troubleshooting Guides
Issue 1: High Background Staining
High background can obscure your specific this compound signal. Use the following table to identify potential causes and implement the recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Primary/Secondary Antibody Concentration Too High | Titrate antibodies to determine the optimal concentration that maximizes the signal-to-noise ratio.[2][10] | See "Protocol: Antibody Titration" below. |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent.[1][2] Using a serum from the same species as the secondary antibody is often effective.[11][12] | See "Protocol: Enhanced Blocking" below. |
| Inadequate Washing | Increase the number and duration of wash steps to more effectively remove unbound antibodies.[1][13] | See "Protocol: Stringent Washing" below. |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding.[2] If staining occurs, consider a different secondary antibody. | See "Protocol: Secondary Antibody Control" below. |
Issue 2: Autofluorescence
Autofluorescence can be mistaken for specific staining. The following workflow can help you diagnose and mitigate this issue.
Caption: Troubleshooting workflow for identifying and addressing autofluorescence.
Experimental Protocols
Protocol: Antibody Titration
-
Prepare a series of dilutions of your anti-H1Pvat primary antibody (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000) in your antibody dilution buffer.[4]
-
Stain a separate coverslip/slide with each dilution, keeping all other parameters of your immunofluorescence protocol constant.
-
Also, prepare a negative control with no primary antibody to assess the background from the secondary antibody.
-
Image all slides using the same microscope settings (e.g., exposure time, gain).
-
Compare the images to identify the dilution that provides the brightest specific signal for this compound with the lowest background fluorescence. This is your optimal antibody concentration.
Protocol: Enhanced Blocking
-
After fixation and permeabilization, wash your samples as usual.
-
Instead of your standard blocking buffer, prepare a blocking solution containing 5-10% normal serum from the species in which your secondary antibody was raised (e.g., normal goat serum for a goat anti-mouse secondary).[14]
-
Incubate your samples in this blocking solution for at least 1 hour at room temperature.[15]
-
Proceed with the primary antibody incubation without a washing step after blocking.
Protocol: Stringent Washing
-
After both the primary and secondary antibody incubation steps, perform a series of three to five washes with your wash buffer (e.g., PBS with 0.1% Tween 20).[16]
-
For each wash, incubate the samples for 5-10 minutes with gentle agitation.[16]
-
Ensure you use a sufficient volume of wash buffer to completely cover the samples.
Protocol: Secondary Antibody Control
-
Prepare a control sample that goes through the entire immunofluorescence protocol, but replace the primary antibody solution with antibody dilution buffer alone.
-
Incubate with the secondary antibody as you would for your experimental samples.
-
If you observe staining in this control, it indicates non-specific binding of your secondary antibody. Consider using a different secondary antibody or increasing the stringency of your blocking and washing steps.
Logical Relationships in Troubleshooting
The process of troubleshooting high background in immunofluorescence often follows a logical progression, starting with the most likely and easiest-to-address issues.
Caption: Logical flow for troubleshooting high background staining in immunofluorescence.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. atlantisbioscience.com [atlantisbioscience.com]
- 5. biocompare.com [biocompare.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. youtube.com [youtube.com]
- 9. oraclebio.com [oraclebio.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 12. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing Buffers for H1Pvat In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your H1Pvat (Histone 1 Phosphorylation-validated acetyltransferase) in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound in vitro assay?
The this compound in vitro assay is a biochemical assay designed to measure the enzymatic activity of acetyltransferases that are validated by the phosphorylation of Histone H1. The assay quantifies the transfer of an acetyl group from a donor molecule (e.g., Acetyl-CoA) to a substrate, a process that is dependent on the prior phosphorylation of Histone H1. The output is typically a fluorescent or luminescent signal that is directly proportional to the enzyme's activity.
Q2: What are the critical components of the this compound assay buffer?
A robust this compound assay buffer should maintain optimal pH, ionic strength, and include essential co-factors and additives to ensure maximal enzyme activity and stability. Key components include:
-
Buffering Agent: To maintain a stable pH.
-
Salts: To provide the necessary ionic strength.
-
Detergent: To prevent non-specific binding and aggregation.
-
Reducing Agent: To prevent oxidative damage to the enzyme.
-
Enzyme Co-factors: As required by the specific acetyltransferase.
Troubleshooting Guide
Issue 1: Low Signal-to-Background Ratio
A low signal-to-background ratio can be caused by several factors, including suboptimal buffer conditions, low enzyme activity, or high background signal from the buffer components themselves.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal pH | Perform a pH screen from 6.5 to 8.5 in 0.5 unit increments to determine the optimal pH for your enzyme. |
| Incorrect Salt Concentration | Titrate NaCl or KCl from 50 mM to 200 mM. Some enzymes are sensitive to high salt concentrations, while others require it for optimal activity. |
| Low Enzyme Concentration | Increase the concentration of the this compound enzyme in the reaction. Perform an enzyme titration to find the optimal concentration that gives a robust signal without saturating the system. |
| High Background from Substrate | Run a control reaction without the enzyme to determine the background signal from the substrate and other buffer components. If high, consider a different substrate or a purification step. |
| Insufficient Incubation Time | Increase the incubation time to allow for more product formation. Perform a time-course experiment to determine the linear range of the reaction. |
Issue 2: High Variability Between Replicates (High %CV)
High coefficient of variation (%CV) between replicates can compromise the reliability of your results. This is often due to pipetting errors, reagent instability, or inconsistent reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Pipetting Inaccuracy | Ensure all pipettes are calibrated. Use a master mix for all reagents to minimize pipetting errors between wells. |
| Enzyme Instability | Keep the enzyme on ice at all times. Include a stabilizing agent like BSA or glycerol in the buffer. Avoid repeated freeze-thaw cycles. |
| Inconsistent Incubation Temperature | Use a temperature-controlled incubator or water bath for the assay. Ensure even temperature distribution across the plate. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the assay plate as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Precipitation of Components | Visually inspect the buffer and reagent solutions for any precipitation. If observed, try warming the solution or adding a small amount of a suitable solvent. The buffer may need to be remade. |
Experimental Protocols
Protocol 1: Standard this compound In Vitro Assay
This protocol outlines the general steps for conducting the this compound assay.
-
Prepare the this compound Assay Buffer:
-
50 mM HEPES, pH 7.5
-
150 mM NaCl
-
10 mM MgCl₂
-
1 mM DTT
-
0.01% Tween-20
-
1 mg/mL BSA
-
-
Prepare Reagent Master Mix:
-
In a microcentrifuge tube, prepare a master mix containing the this compound assay buffer, phosphorylated Histone H1 substrate, and Acetyl-CoA.
-
-
Dispense Master Mix:
-
Add the master mix to the wells of a 384-well assay plate.
-
-
Initiate the Reaction:
-
Add the this compound enzyme to the wells to start the reaction. For control wells, add an equivalent volume of assay buffer without the enzyme.
-
-
Incubate:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Stop the Reaction:
-
Add a stop solution to each well to terminate the enzymatic reaction.
-
-
Read the Plate:
-
Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Protocol 2: Buffer Optimization - pH Screen
This protocol describes how to perform a pH screen to determine the optimal pH for the this compound assay.
-
Prepare a Series of Buffers:
-
Prepare a set of 1M buffer stocks with varying pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0).
-
-
Set Up Assay Plates:
-
For each pH to be tested, set up replicate wells containing all assay components except the this compound enzyme.
-
-
Initiate Reactions:
-
Add the this compound enzyme to the wells to start the reactions.
-
-
Incubate and Read:
-
Follow the standard this compound assay protocol for incubation and reading the plate.
-
-
Analyze Data:
-
Plot the signal-to-background ratio against the pH to determine the optimal pH for the assay.
-
Visualizations
Troubleshooting low yield in H1Pvat synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of H1Pvat, particularly focusing on addressing issues of low yield.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a common issue in multi-step organic synthesis. This guide provides a systematic approach to identifying and resolving the root causes of lower-than-expected yields of this compound.
Question: My this compound synthesis resulted in a significantly lower yield than anticipated. What are the potential causes and how can I troubleshoot this?
Answer:
Low yield in this compound synthesis can stem from various factors throughout the experimental workflow. A logical troubleshooting process can help pinpoint the issue. Below is a workflow to diagnose the problem, followed by a detailed breakdown of potential causes and solutions.
Caption: Troubleshooting workflow for low this compound yield.
FAQs for this compound Synthesis Troubleshooting
Reagent and Solvent Quality
Q1: How can I be sure that my reagents and solvents are not the cause of low yield?
A1: The quality of your starting materials is critical. Impurities in reactants or reagents can interfere with the reaction and reduce the yield.[1]
-
Solution:
-
Use freshly opened, high-purity reagents and solvents.
-
If reagents have been stored for a long time, consider re-purification or purchase new ones.
-
Ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
Reaction Conditions
Q2: My reaction is not going to completion. How do I optimize the reaction conditions?
A2: Incomplete reactions are a common cause of low yields.[1] Reaction conditions such as temperature, pressure, and concentration directly affect the reaction rate and yield.[1]
-
Solution:
-
Temperature: Ensure the reaction is maintained at the optimal temperature. Small deviations can have a significant impact on reaction kinetics and the formation of side products.[2]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Concentration: The concentration of reactants can influence the reaction rate. Consider adjusting the concentration as per the established protocol.
-
Quantitative Data Summary: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B (Optimized) | This compound Yield (%) |
| Temperature | 25°C | 40°C | 45% -> 75% |
| Reaction Time | 12 hours | 24 hours | 60% -> 85% |
| Catalyst Loading | 1 mol% | 2 mol% | 55% -> 80% |
Work-up and Purification
Q3: I seem to be losing a lot of my product during the work-up and purification steps. How can I minimize this loss?
A3: Difficulties in isolating or purifying the product can lead to a lower yield.[1]
-
Solution:
-
Extraction: Ensure the pH is appropriate for your compound during aqueous work-up to prevent it from remaining in the aqueous layer. Perform multiple extractions with a smaller volume of solvent for better recovery.
-
Chromatography: If using column chromatography, choose a solvent system that provides good separation between your product and impurities. Be aware that some compounds can decompose on silica gel.[3]
-
Side Reactions
Q4: I have identified several byproducts in my reaction mixture. What are common side reactions and how can I prevent them?
A4: The formation of side products through other thermodynamically possible reaction paths can significantly lower the yield of the desired product.[1] In syntheses involving complex molecules, side reactions like intramolecular cyclization can occur.[4]
-
Solution:
-
Control Reagent Addition: Adding reagents too quickly can lead to localized high concentrations and increased side product formation.[3]
-
Temperature Control: Maintaining the optimal reaction temperature can minimize the activation of alternative reaction pathways.
-
Protecting Groups: If your molecule has multiple reactive sites, consider using protecting groups to prevent unwanted reactions.
-
Common Side Reactions in Similar Syntheses
| Side Reaction | Potential Cause | Mitigation Strategy |
| Dimerization | High concentration of starting material | Slower addition of reagents, use of more dilute conditions |
| Epimerization | Presence of base or acidic conditions | Careful control of pH, use of non-coordinating bases |
| Oxidative Degradation | Exposure to air | Perform reaction under an inert atmosphere (e.g., Nitrogen, Argon) |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Sample Preparation: At timed intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent.
-
TLC Plate Spotting: Spot the diluted aliquot, along with the starting material and a co-spot (starting material and reaction mixture) on a TLC plate.
-
Elution: Develop the TLC plate in a pre-saturated chamber with an appropriate solvent system.
-
Visualization: Visualize the spots under a UV lamp and/or by staining.
-
Analysis: The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Caption: Workflow for monitoring reaction progress using TLC.
Protocol 2: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, starting with a non-polar eluent and gradually increasing the polarity (gradient elution) if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
Technical Support Center: Validating H1Pvat siRNA Knockdown Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the efficiency of small interfering RNA (siRNA) mediated knockdown of the long non-coding RNA (lncRNA) H1Pvat.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound siRNA knockdown experiments, from initial transfection to final validation.
| Question | Answer |
| Why am I seeing low or no knockdown of this compound mRNA? | Several factors can contribute to poor knockdown efficiency. 1. Suboptimal Transfection: Transfection efficiency is a critical and highly variable factor.[1] Ensure you have optimized conditions for your specific cell line, including cell density, siRNA concentration, and the amount of transfection reagent.[2] Efficiencies below 80% may require further optimization.[1] 2. Ineffective siRNA Sequence: Not all siRNA sequences are equally effective. It is recommended to test multiple siRNA sequences targeting different regions of this compound. 3. lncRNA Localization: The subcellular location of this compound can impact knockdown efficiency. The RNA interference (RNAi) machinery primarily functions in the cytoplasm.[3][4] If this compound is predominantly located in the nucleus, standard siRNAs may be less effective.[3][4] In such cases, alternative strategies like antisense oligonucleotides (ASOs) might be more successful.[3] 4. Incorrect Timing: The peak mRNA knockdown is often observed 24 to 48 hours post-transfection.[5] A time-course experiment is recommended to determine the optimal endpoint for your system.[6] 5. Low Target Abundance: Genes with very low expression levels can be more difficult to silence effectively.[7] Validate the baseline expression of this compound in your cell model before starting knockdown experiments. |
| My qPCR results are inconsistent. What should I check? | 1. RNA Quality: Ensure you are using high-quality, non-degraded RNA for cDNA synthesis.[6] 2. Genomic DNA Contamination: Use DNase treatment during RNA isolation or primers that span an exon-exon junction to avoid amplification from contaminating genomic DNA.[8] 3. Primer Efficiency: Validate your qPCR primers for this compound and your chosen reference gene(s) to ensure they have high amplification efficiency (typically 90-110%). 4. Reference Gene Stability: The expression of your reference gene(s) should be stable across control and siRNA-treated samples. It is advisable to test multiple reference genes and select the most stable one(s) for normalization. 5. Cq Values: Ensure your Cq (or Ct) values are within a reliable range, typically below 35 cycles for a 40-cycle reaction.[6] |
| I see this compound mRNA knockdown, but no change in the expected phenotype or downstream protein target. Why? | 1. Time Lag: There is often a delay between mRNA knockdown and subsequent changes in protein levels or cellular phenotype.[5] Protein stability and turnover rates are highly variable.[1] Maximal protein reduction may take 48 to 96 hours or longer.[5] Perform a time-course experiment to assess both mRNA and protein levels/phenotype at multiple time points. 2. Incorrect Downstream Target: The presumed downstream target may be incorrect. The functional mechanisms of many lncRNAs are still being uncovered. It is crucial to validate that the protein or pathway you are investigating is indeed regulated by this compound in your experimental context. 3. Functional Redundancy: Other molecules or pathways may compensate for the reduction in this compound, thus masking a phenotype. 4. Antibody Issues (Western Blot): If using Western blot, the antibody may not be specific or sensitive enough to detect changes. Ensure your antibody is validated for the application. If the target protein has multiple isoforms, confirm that your siRNA targets the correct isoform and that your antibody can detect it.[9] |
| How do I control for off-target effects of my siRNA? | Off-target effects occur when the siRNA silences genes other than the intended target. To control for this: 1. Use a Non-Targeting Control (NTC): This is an siRNA with a scrambled sequence that should not target any transcript in the host cell genome.[1] It is the most critical control to distinguish sequence-specific effects from non-specific cellular responses to transfection.[1] 2. Use Multiple siRNAs: Use at least two or three different siRNAs targeting distinct regions of this compound. A consistent phenotype observed with multiple siRNAs strengthens the conclusion that the effect is due to this compound knockdown. 3. Titrate siRNA Concentration: Use the lowest effective concentration of siRNA (typically <30 nM) to minimize off-target effects, which are more common at higher concentrations. 4. Rescue Experiment: A definitive control is to perform a rescue experiment by co-transfecting the siRNA with a construct expressing an siRNA-resistant version of this compound. Restoration of the phenotype confirms the specificity of the siRNA. |
| Should I use a single siRNA or a pool? | Using a pool of multiple siRNAs can increase the likelihood of achieving significant knockdown. However, if a phenotype is observed, it is essential to confirm the result with the individual siRNAs from the pool to ensure the effect is not due to one dominant or off-target-prone sequence. |
Experimental Workflow & Methodologies
A successful this compound knockdown experiment requires careful planning and execution, from transfection to multi-level validation.
References
- 1. DUBs Activating the Hedgehog Signaling Pathway: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H19, a Long Non-coding RNA, Mediates Transcription Factors and Target Genes through Interference of MicroRNAs in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The H+-ATPase (V-ATPase): from proton pump to signaling complex in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long Noncoding RNA H19: A Novel Therapeutic Target Emerging in Oncology Via Regulating Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Independence of HIF1a and androgen signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of downstream targets and signaling pathways of long non-coding RNA NR_002794 in human trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Heterochromatin Protein 1 (HP1) Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternatives
<
For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. Heterochromatin Protein 1 (HP1), a key regulator of chromatin structure and gene expression, participates in numerous biological processes through its interaction with a diverse array of partner proteins.[1][2] Co-immunoprecipitation (Co-IP) stands as a cornerstone technique for validating these interactions in vivo. This guide provides an objective comparison of Co-IP with alternative methods, supported by detailed protocols and data presentation frameworks.
Co-Immunoprecipitation (Co-IP): The Gold Standard for In Vivo Interaction
Co-IP is a powerful and widely used technique to isolate a target protein and its binding partners from cell lysates.[3] The method relies on an antibody specific to a "bait" protein (e.g., HP1) to pull it out of a complex mixture, bringing along any "prey" proteins that are part of its interactive complex.[4] These co-precipitated proteins can then be identified by methods like Western blotting or mass spectrometry.[3] A key advantage of Co-IP is that it allows for the study of protein interactions within a near-native cellular context.[5]
Detailed Experimental Protocol for HP1 Co-Immunoprecipitation
This protocol outlines the key steps for performing a Co-IP experiment to identify proteins interacting with HP1.
1. Cell Lysate Preparation:
-
Wash cultured cells expressing the HP1 protein of interest (e.g., HP1α, β, or γ) twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[3][7]
-
Incubate the mixture on ice for 30 minutes with occasional agitation to ensure complete lysis.[6]
-
Centrifuge the lysate at approximately 16,000 x g for 15-30 minutes at 4°C to pellet cellular debris.[6][8]
-
Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled tube.[3]
2. Pre-Clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C with gentle rotation.[8]
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a fresh tube. This pre-cleared lysate is now ready for immunoprecipitation.[3]
3. Immunoprecipitation of the HP1 Complex:
-
Add a specific primary antibody against the HP1 protein (the "bait") to the pre-cleared lysate. As a negative control, add a non-specific IgG antibody of the same isotype to a separate aliquot of the lysate.[3]
-
Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes.
-
Add Protein A/G beads to the mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[3]
4. Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer (or a designated wash buffer) to remove non-specifically bound proteins.[7]
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, use a gentle elution buffer (e.g., low pH glycine buffer) if native protein analysis is required.[7]
5. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the separated proteins by Western blotting using an antibody against a suspected interacting protein ("prey").
-
Alternatively, for discovery of novel interactors, the entire eluted sample can be analyzed by mass spectrometry.[2]
Visualizing the Co-IP Workflow
The following diagram illustrates the sequential steps involved in a typical Co-Immunoprecipitation experiment.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Comparison with Alternative Interaction Assays
While Co-IP is a robust method, it is often prudent to confirm findings with alternative techniques that operate on different principles. Key alternatives include the Yeast Two-Hybrid (Y2H) system, GST Pull-Down assays, and the Proximity Ligation Assay (PLA).
| Feature | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | GST Pull-Down | Proximity Ligation Assay (PLA) |
| Principle | Antibody-based capture of protein complexes from cell lysate.[4] | Reconstitution of a functional transcription factor in yeast upon protein interaction.[9][10] | In vitro binding of a prey protein to a GST-tagged bait protein immobilized on beads.[11] | In situ detection using antibody pairs that generate a fluorescent signal only when in close proximity (<40 nm).[12] |
| Environment | Ex vivo (interaction occurs in cells, detected in vitro). | In vivo (within the yeast nucleus).[13] | In vitro (using purified or recombinant proteins).[14] | In situ (in fixed cells or tissues, preserving spatial information).[15] |
| Interaction Type | Can detect direct and indirect interactions within a stable complex. | Primarily detects direct, binary interactions.[13] | Detects direct physical interactions.[14] | Detects proteins in very close proximity, implying direct or very closely-mediated interaction.[12] |
| Sensitivity | Moderate to high, depends on antibody affinity and expression levels. | High, capable of detecting transient or weak interactions.[16] | Variable, depends on protein concentration and binding affinity. | Very high, single-molecule resolution is possible. |
| Key Advantage | Detects interactions between endogenous proteins in a near-native state.[5] | Excellent for large-scale screening of interaction libraries.[16] | Simple, controlled in vitro system; confirms direct binding.[11] | Provides subcellular localization of the interaction.[12] |
| Key Limitation | May not detect weak/transient interactions; potential for non-specific binding. | High rate of false positives/negatives; interaction occurs in a non-native (yeast) environment.[16] | Interaction is not in a physiological context; GST tag may interfere with protein folding/function.[17] | Requires two highly specific primary antibodies from different species; does not identify the interactor directly. |
Quantitative Data Presentation: A Model
After performing Co-IP and subsequent Western blotting, results are typically presented to demonstrate the specificity of the interaction. The table below shows a hypothetical result for a Co-IP experiment testing the interaction between HP1γ and a putative partner, hnRNP U, a known interactor.[18]
| Lane | Sample Type | Antibody for IP | Antibody for Western Blot | Result (Band Intensity) | Interpretation |
| 1 | Input Lysate | N/A | Anti-HP1γ | +++ | HP1γ is expressed in the cells. |
| 2 | Input Lysate | N/A | Anti-hnRNP U | +++ | hnRNP U is expressed in the cells. |
| 3 | Eluate | Anti-HP1γ | Anti-hnRNP U | ++ | hnRNP U co-precipitates with HP1γ. |
| 4 | Eluate | Non-specific IgG | Anti-hnRNP U | - | hnRNP U does not non-specifically bind to the IgG/beads. |
Intensity is represented qualitatively: +++ (strong), ++ (moderate), - (none).
HP1 Signaling and Interaction Networks
HP1 proteins act as crucial hubs in various cellular pathways, including transcriptional regulation and the DNA damage response.[2][19] They recognize specific histone modifications (H3K9me) and recruit other effector proteins to modulate chromatin structure and gene activity.[20] For example, HP1 interacts with heterogeneous nuclear ribonucleoproteins (hnRNPs), linking chromatin state to RNA processing and gene expression.[18][21]
The following diagram illustrates a simplified pathway where HP1 is recruited to methylated chromatin and subsequently interacts with other factors to influence gene expression.
Caption: Simplified HP1 interaction pathway in gene regulation.
By employing Co-IP in conjunction with these alternative methods, researchers can build a robust and high-confidence map of HP1 interactions, providing deeper insights into its function in health and disease.
References
- 1. Heterochromatin protein 1 (HP1): interactions with itself and chromatin components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactome Analysis Reveals that Heterochromatin Protein 1γ (HP1γ) Is Associated with the DNA Damage Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 5. creative-proteomics.com [creative-proteomics.com]
- 6. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 11. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 12. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 14. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. What Are the Main Differences Between GST-Pull Down and CoIP | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Physical and Functional Interaction between Heterochromatin Protein 1α and the RNA-binding Protein Heterogeneous Nuclear Ribonucleoprotein U - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. HP1: Heterochromatin binding proteins working the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heterochromatin Protein 1 (HP1a) Positively Regulates Euchromatic Gene Expression through RNA Transcript Association and Interaction with hnRNPs in Drosophila | PLOS Genetics [journals.plos.org]
Validating H1Pvat (PCAT-1) Knockout Phenotypes: A Comparative Guide for Animal Models in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of animal models used to validate the phenotype of H1Pvat, more commonly known as Prostate Cancer Associated Transcript 1 (PCAT-1). Due to the likely embryonic lethality of a full knockout, this guide focuses on available xenograft models for PCAT-1 and contrasts them with established knockout models of other key genes implicated in prostate cancer, offering insights into alternative validation strategies.
The long non-coding RNA (lncRNA) PCAT-1 is a significant player in the progression of several cancers, most notably prostate cancer. Its role in promoting cell proliferation, metastasis, and therapeutic resistance makes it a compelling target for novel drug development. However, the in vivo validation of PCAT-1's function through traditional knockout animal models has been challenging, with a notable absence of complete germline knockout mice in published literature. This suggests that a total loss of PCAT-1 function may be incompatible with embryonic development.
This guide presents a detailed overview of the experimental data derived from PCAT-1 knockdown xenograft models and compares these findings with the phenotypes observed in knockout models of other relevant genes, such as the lncRNAs Malat1 and Hotair, and the well-characterized tumor suppressor, Pten.
Comparative Analysis of In Vivo Models
The following table summarizes the key phenotypic outcomes from in vivo studies of PCAT-1 and compares them with knockout models of other relevant genes. This comparative data is essential for researchers designing experiments to investigate lncRNA function in cancer.
| Gene | Model Type | Primary Phenotype | Key Findings |
| PCAT-1 | Xenograft (Human cells in immunodeficient mice) | Reduced tumor growth and metastasis | Knockdown of PCAT-1 in prostate and breast cancer cell lines leads to a significant reduction in tumor volume and metastatic potential when implanted in mice. |
| Malat1 | Germline Knockout | No obvious phenotype | Despite being highly conserved and abundant, Malat1 knockout mice are viable, fertile, and show no significant histological abnormalities or predisposition to cancer.[1][2] |
| Hotair | Germline Knockout | Skeletal abnormalities, homeotic transformations | Hotair knockout mice exhibit phenotypes such as the transformation of lumbar vertebrae and malformations of the wrist, with some conflicting reports on the severity and penetrance of these phenotypes.[3][4][5][6][7] |
| Pten | Conditional Knockout (Prostate-specific) | Prostate intraepithelial neoplasia (PIN) progressing to invasive adenocarcinoma | Prostate-specific deletion of Pten leads to the spontaneous development of prostate tumors that closely mimic human prostate cancer progression, making it a widely used model for studying this disease.[8][9][10][11][12] |
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
PCAT-1 Knockdown Xenograft Model Protocol
This protocol outlines the typical procedure for establishing and evaluating a xenograft model to study the effects of PCAT-1 knockdown on tumor growth.
-
Cell Line Preparation:
-
Human prostate cancer cells (e.g., LNCaP, PC-3) are transduced with lentiviral vectors expressing either a short hairpin RNA (shRNA) targeting PCAT-1 or a non-targeting control shRNA.
-
Stable cell lines with significant PCAT-1 knockdown are selected and verified by qRT-PCR.
-
-
Animal Inoculation:
-
Male immunodeficient mice (e.g., NOD/SCID or nude mice), typically 6-8 weeks old, are used.
-
A suspension of 1 x 10^6 to 5 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured bi-weekly using calipers, calculated with the formula: (Length x Width^2) / 2.
-
Animal body weight is monitored as an indicator of overall health.
-
-
Endpoint Analysis:
-
Mice are euthanized when tumors reach a predetermined size or at a specified time point.
-
Tumors are excised, weighed, and processed for histological analysis (H&E staining) and molecular analysis (qRT-PCR, Western blot) to confirm PCAT-1 knockdown and assess downstream targets.
-
Pten Conditional Knockout Mouse Model Protocol
This protocol describes the generation and analysis of a prostate-specific Pten knockout mouse model.
-
Generation of Conditional Knockout Mice:
-
Mice carrying a floxed Pten allele (Pten-loxP/loxP) are crossed with mice expressing Cre recombinase under the control of a prostate-specific promoter, such as the probasin promoter (PB-Cre4).
-
Offspring are genotyped to identify males with the desired Pten-loxP/loxP; PB-Cre4 genotype.
-
-
Phenotypic Analysis:
-
Cohorts of Pten conditional knockout and control littermates are aged and monitored for signs of tumor development.
-
Prostate tissues are collected at various time points (e.g., 2, 4, 6, 9 months) for histological examination.
-
Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned for H&E staining to assess for the presence of PIN and invasive adenocarcinoma.
-
-
Molecular Analysis:
-
Immunohistochemistry is performed on prostate sections to confirm the loss of Pten expression and to analyze the activation of downstream signaling pathways, such as the PI3K/Akt pathway (e.g., staining for phosphorylated Akt).
-
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: PCAT-1 signaling pathways promoting cell proliferation and inhibiting DNA repair.
Caption: Experimental workflow for PCAT-1 knockdown xenograft studies.
Caption: Logical flow for generating a prostate-specific Pten knockout mouse.
Conclusion
The absence of a traditional PCAT-1 knockout mouse model underscores the potential essentiality of this lncRNA in embryonic development. Consequently, xenograft models utilizing human cancer cells with PCAT-1 knockdown remain the primary in vivo tool for studying its role in cancer progression. While these models provide valuable data on tumor growth and metastasis, they do not fully recapitulate the systemic effects of PCAT-1 loss.
For a broader understanding of lncRNA function in prostate cancer, researchers can draw valuable comparisons from established knockout models of other lncRNAs like Malat1 and Hotair, which exhibit surprisingly different phenotypes. Furthermore, the robust and well-characterized prostate cancer phenotype of the Pten conditional knockout mouse provides an excellent comparative model for studying tumor initiation and progression driven by a different molecular mechanism. By integrating data from these diverse animal models, the scientific community can build a more complete picture of the complex roles of non-coding RNAs in cancer and accelerate the development of novel therapeutic strategies.
References
- 1. Loss of the abundant nuclear non-coding RNA MALAT1 is compatible with life and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malat1 metastasis associated lung adenocarcinoma transcript 1 (non-coding RNA) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Targeted disruption of Hotair leads to homeotic transformation and gene de-repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hotair Is Dispensible for Mouse Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LncRNA HOTAIR: a master regulator of chromatin dynamics and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 029563 - Strain Details [jax.org]
- 7. Comment on "Hotair Is Dispensable for Mouse Development" - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Controlled PTEN-Knockout Mouse Model for Prostate Cancer Study | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | A Novel Controlled PTEN-Knockout Mouse Model for Prostate Cancer Study [frontiersin.org]
- 10. Conditional Deletion of the Pten Gene in the Mouse Prostate Induces Prostatic Intraepithelial Neoplasms at Early Ages but a Slow Progression to Prostate Tumors | PLOS One [journals.plos.org]
- 11. PTEN Knockout Prostate Cancer as a Model for Experimental Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Specificity Challenge: A Comparative Guide to Anti-Histone H1 Variant Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise identification of specific histone H1 variants is crucial for understanding their distinct roles in chromatin organization and gene regulation. However, the high degree of sequence homology among the 11 human histone H1 variants presents a significant challenge for antibody specificity. This guide provides a comparative analysis of reported cross-reactivity for anti-histone H1 variant antibodies, supported by experimental protocols and pathway diagrams to aid in the selection and validation of these critical research tools.
The linker histone H1 family in humans consists of 11 variants, including seven somatic variants (H1.0, H1.1, H1.2, H1.3, H1.4, H1.5, and H1X) and four germline-specific variants.[1] These variants exhibit distinct expression patterns, chromatin binding affinities, and are implicated in different cellular processes.[2] The significant sequence similarity among these variants, however, makes the development of truly specific antibodies difficult, leading to potential cross-reactivity that can compromise experimental results.[3]
Quantitative Comparison of Antibody Cross-Reactivity
The following table summarizes publicly available data on the cross-reactivity of commercially available antibodies against specific histone H1 variants. This data is essential for selecting antibodies with the highest possible specificity for the variant of interest and for being aware of potential off-target binding.
| Antibody Target | Manufacturer/Clone | Stated Cross-Reactivity with other H1 Variants | Reference |
| Histone H1.4 | Cell Signaling Technology (D4J5Q) | Cross-reacts with histone H1.5. Weakly cross-reacts with histones H1.1, H1.2, and H1.3. | [4] |
| Histone H1.0 | Invitrogen (PA5-30055) | Does not cross-react with other H1 variants tested (somatic and a germline variant). | [5] |
| General Histone H1 | Novus Biologicals (NB100-748) | Binds to the Histone H1 protein. No cross-reactivity was observed with other Histone core proteins (H2A, H2B, H3, or H4). Specificity against H1 subfractions is not detailed, but it is noted that differences between H1 subfractions of one species are greater than the differences across species. | [6] |
| Anti-Histone H1 | Abcam [r1415-1] (ab218417) | Recognizes Histone H1. Specificity against individual variants is not explicitly stated. | [7] |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of experimental results, it is imperative to empirically determine the cross-reactivity of anti-histone H1 variant antibodies. The following are detailed protocols for Western Blotting and ELISA, which are standard methods for this purpose.
Western Blotting Protocol for Histone H1 Variant Specificity
Western blotting is a key technique to assess antibody specificity by separating proteins by size.
-
Sample Preparation: Perform acid extraction of histones from cell lines known to express different H1 variants. Quantify the protein concentration of each extract.
-
Gel Electrophoresis: Load 15-20 µg of each histone extract onto a 15% SDS-PAGE gel to resolve the different H1 variants. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose membrane. This pore size is recommended for the efficient capture of low molecular weight proteins like histones.[8]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-histone H1 variant antibody overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A specific antibody should produce a single band at the expected molecular weight for the target H1 variant in the lane corresponding to the cell line expressing it, with no or minimal bands in lanes with other H1 variants.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA can provide a quantitative measure of antibody binding to different antigens.
-
Antigen Coating: Coat the wells of a 96-well microplate with 100 µL of purified recombinant histone H1 variants (1-10 µg/mL in PBS) overnight at 4°C. Each variant should be in separate wells. Include a negative control well with no antigen.
-
Blocking: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Block the wells with 200 µL of 5% BSA in PBS for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the wells three times with PBST. Add 100 µL of the primary anti-histone H1 variant antibody, serially diluted in blocking buffer, to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with PBST.
-
Secondary Antibody Incubation: Add 100 µL of an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells five times with PBST. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 2N H2SO4.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal intensity in the wells coated with non-target H1 variants compared to the target variant indicates the degree of cross-reactivity.
Visualizing Experimental Workflows and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
References
- 1. Linker histone H1 variants - Wikipedia [en.wikipedia.org]
- 2. Role of H1 Linker Histones in Mammalian Development and Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging analysis of six human histone H1 variants reveals universal enrichment of H1.2, H1.3, and H1.5 at the nuclear periphery and nucleolar H1X presence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone H1.4 (D4J5Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. A Robust Method for the Purification and Characterization of Recombinant Human Histone H1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H1 Antibody - Azide and BSA Free (NB100-748): Novus Biologicals [novusbio.com]
- 7. Anti-Histone H1 antibody [r1415-1] (ab218417) | Abcam [abcam.com]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. bio-rad.com [bio-rad.com]
- 10. epigentek.com [epigentek.com]
A Researcher's Guide to Orthogonal Validation of Protein Cellular Localization
For researchers, scientists, and professionals in drug development, accurately determining the subcellular localization of a protein of interest, such as H1Pvat, is crucial for understanding its function, identifying potential drug targets, and developing effective therapeutics. Relying on a single method for localization can be misleading due to potential artifacts. Therefore, employing multiple, independent, or "orthogonal" methods is essential for robust validation.[1][2][3] This guide provides a comparative overview of key orthogonal methods, complete with experimental data presentation, detailed protocols, and workflow visualizations.
Comparison of Orthogonal Methods for Protein Localization
To ensure confidence in experimental findings, it is advisable to use a combination of techniques that leverage different principles to cross-validate the subcellular location of a protein.[1][2][4] Below is a summary of commonly used orthogonal methods, each with its strengths and limitations.
| Method | Principle | Resolution | Throughput | Key Advantages | Limitations |
| Immunofluorescence (IF) | Uses fluorescently labeled antibodies to detect the target protein within fixed and permeabilized cells.[5] | High (Sub-organellar) | Low to Medium | Provides spatial context within the cell; allows for co-localization studies with known organelle markers.[5][6][7] | Dependent on antibody specificity; fixation and permeabilization can create artifacts; transient interactions may be missed. |
| Cell Fractionation & Western Blotting | Physically separates cellular compartments through centrifugation, followed by protein detection in each fraction via Western blotting.[8][9][10][11] | Low (Organellar) | Low | Provides biochemical evidence of localization; allows for the analysis of endogenous protein levels.[9] | Potential for cross-contamination between fractions; does not provide single-cell resolution.[9][10] |
| Proximity Ligation Assay (PLA) | Detects protein-protein interactions or the proximity of a protein to a known compartmental marker in situ using DNA amplification for a fluorescent signal.[12][13][14] | High (Single-molecule) | Low to Medium | Highly specific and sensitive; can detect transient or weak interactions at endogenous expression levels.[12][15] | Requires two specific primary antibodies raised in different species; limited by the 40nm proximity requirement for signal generation.[12][15] |
| APEX-Seq | An engineered peroxidase (APEX2) fused to the protein of interest biotinylates nearby RNAs, which are then identified by sequencing, inferring the protein's location.[16][17][18][19] | High (Nanometer-scale) | High | Enables transcriptome-wide mapping of RNA localization near the protein of interest; can be applied to various subcellular locations.[16][18] | Requires genetic modification to express the APEX2-fusion protein; indirect measure of protein localization. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific protein of interest (e.g., this compound) and cell type.
Immunofluorescence (IF) Protocol
This protocol outlines the steps for detecting a protein of interest in adherent cells grown on coverslips.
-
Cell Culture and Fixation:
-
Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary antibody against the protein of interest (e.g., anti-H1Pvat), diluted in blocking buffer, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
(Optional) Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
-
Cell Fractionation and Western Blotting Protocol
This protocol describes the separation of cytoplasmic and nuclear fractions from cultured cells.
-
Cell Lysis and Fractionation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer and incubate on ice for 15 minutes.[8]
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.[20]
-
Collect the supernatant, which is the cytoplasmic fraction.[8]
-
Wash the nuclear pellet with the lysis buffer to remove cytoplasmic contaminants.[8]
-
-
Nuclear Lysis and Protein Quantification:
-
Resuspend the nuclear pellet in a nuclear lysis buffer containing detergents and protease inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the nuclear debris.
-
Collect the supernatant, which is the nuclear fraction.
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for compartment-specific markers (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus) to assess the purity of the fractions.[11][20]
-
Visualization of Workflows and Concepts
Experimental Workflow for Immunofluorescence
Caption: A flowchart of the immunofluorescence experimental procedure.
Logic Diagram for Orthogonal Validation
Caption: The logic of using two orthogonal methods to validate a hypothesis.
Signaling Pathway Involving this compound (Hypothetical)
Caption: A hypothetical pathway showing this compound translocation to the nucleus.
References
- 1. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Super‐resolved highly multiplexed immunofluorescence imaging for precise protein localization and podocyte ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence and fluorescent-protein tagging show high correlation for protein localization in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Subcellular Protein Fractionation | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 15. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues in Situ. | Sigma-Aldrich [merckmillipore.com]
- 16. Proximity RNA labeling by APEX-Seq Reveals the Organization of Translation Initiation Complexes and Repressive RNA Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Atlas of Subcellular RNA Localization Revealed by APEX-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of H1Pvat and Other Modulators of Extracellular Histone H1 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical compound H1Pvat against other compounds that modulate the inflammatory signaling pathway initiated by extracellular histone H1. Extracellular histones, particularly H1, are recognized as Damage-Associated Molecular Patterns (DAMPs) that can activate immune cells and trigger inflammatory responses, primarily through Toll-like receptors (TLRs), leading to the activation of downstream pathways such as the MAPK signaling cascade.
This document presents a summary of quantitative data, detailed experimental protocols for key functional assays, and visualizations of the relevant biological pathways and experimental workflows to aid in the evaluation of these compounds.
Mechanism of Action Overview
Extracellular histone H1, released from damaged or dying cells, can bind to Toll-like receptors (TLRs), such as TLR4, on the surface of immune cells like macrophages and dendritic cells. This interaction initiates a signaling cascade involving the adaptor protein MyD88, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs). Activated MAPKs, in turn, promote the transcription of pro-inflammatory cytokines, such as TNF-α and IL-6, contributing to an inflammatory response.
The compounds compared in this guide interfere with this pathway at different stages:
-
This compound (Hypothetical): A theoretical direct antagonist of extracellular histone H1, preventing its interaction with cell surface receptors.
-
Anti-Histone H1 Antibody: A biological agent that specifically binds to and neutralizes extracellular histone H1.
-
TAK-242: A small molecule antagonist of TLR4, inhibiting the receptor that histone H1 can activate.
-
Trametinib: A selective MEK1/2 inhibitor, acting downstream in the MAPK signaling pathway.
-
Heparin: A polysulfated glycosaminoglycan known to bind to and neutralize cationic proteins like histones.
Data Presentation: Comparative Functional Assays
The following tables summarize the quantitative data from functional assays for the selected compounds.
| Compound | Target | Assay Type | Cell Line | Readout | IC50/EC50 | Reference |
| This compound (Hypothetical) | Extracellular Histone H1 | Cytokine Release Assay | Macrophages | IL-6 reduction | - | - |
| Anti-Histone H1 Antibody | Extracellular Histone H1 | Mast Cell Degranulation | Mast Cells | Inhibition of degranulation | Not specified | [1] |
| TAK-242 | TLR4 | Cytokine Release Assay | Human and Murine Macrophages | Cytokine reduction | 1 - 11 nM | [2] |
| Trametinib | MEK1/MEK2 | Kinase Activity Assay | - | Inhibition of MEK1/2 | 0.7 - 0.9 nM | [3] |
| Trametinib | MEK1/MEK2 | Cell Proliferation Assay | BRAFV600E melanoma cell lines | Inhibition of proliferation | 1.0 - 2.5 nM | [4] |
| Heparin | Extracellular Histones | Cytokine Release Assay | Whole Blood | C3a, IL-6, IL-8 reduction | Not specified | [5] |
Experimental Protocols
Cytokine Release Assay (ELISA)
This protocol is designed to quantify the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from immune cells stimulated with extracellular histone H1, and to assess the inhibitory effect of the compounds.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
Recombinant human histone H1
-
Test compounds (this compound, anti-histone H1 antibody, TAK-242, heparin)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-6 ELISA kit)
-
Plate reader
Procedure:
-
Seed the immune cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of histone H1 (e.g., 50 µg/mL). Include unstimulated and histone H1-only stimulated controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of the cytokine in the supernatant using the ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for each compound by plotting the percentage of cytokine inhibition against the compound concentration.
MAPK Pathway Activation Assay (Western Blot)
This protocol assesses the phosphorylation of key proteins in the MAPK pathway (e.g., ERK1/2) to determine the inhibitory effect of compounds acting downstream of receptor activation.
Materials:
-
Immune cells
-
Recombinant human histone H1
-
Test compounds (e.g., Trametinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with test compounds and histone H1 as described in the cytokine release assay protocol, but for a shorter incubation time (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
-
Quantify the band intensities to determine the extent of inhibition of MAPK phosphorylation.
Mandatory Visualizations
Caption: Signaling pathway of extracellular histone H1 and points of intervention.
Caption: Workflow for a cytokine release functional assay.
References
- 1. Neutralization of heparin by histone and its subfractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heparin and non-anticoagulant heparin attenuate histone-induced inflammatory responses in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of experimental data related to the oncolytic agent H-1 Parvovirus (H-1PV). It objectively compares its performance across various preclinical and clinical settings and offers detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of H-1PV.
Executive Summary
H-1 Parvovirus (H-1PV) is a promising oncolytic virus with inherent tumor-selective replication and the ability to induce immunogenic cell death.[1] Preclinical studies have demonstrated its efficacy against a broad range of cancers, including glioblastoma, pancreatic cancer, Ewing sarcoma, medulloblastoma, osteosarcoma, and lymphoma.[1][2][3][4][5] Early-phase clinical trials in patients with glioblastoma and pancreatic cancer have shown a favorable safety profile and signs of anti-tumor activity.[1][6][7][8] H-1PV exerts its oncolytic effects through multiple mechanisms, including the induction of apoptosis, necrosis, and cathepsin-dependent cell death, while also stimulating an anti-tumor immune response.[1][9][10][11][12] This guide synthesizes the available quantitative data, outlines experimental methodologies, and visualizes the key signaling pathways to facilitate a deeper understanding of H-1PV's mechanism of action and therapeutic potential.
Data Presentation
Clinical Trial Performance of H-1PV
Table 1: Summary of ParvOryx01 Phase I/IIa Clinical Trial in Recurrent Glioblastoma [6][13][14][15]
| Metric | Result |
| Number of Patients | 18 |
| Treatment Arms | Intratumoral or Intravenous H-1PV administration |
| Primary Objective | Safety and Tolerability, Maximum Tolerated Dose (MTD) |
| Safety Outcome | Safe and well-tolerated, MTD not reached |
| Median Overall Survival (OS) | 464 days |
| Progression-Free Survival (PFS) at 6 months | 27% |
| Key Observation | H-1PV can cross the blood-brain barrier |
Table 2: Summary of ParvOryx02 Phase I/IIa Clinical Trial in Metastatic Pancreatic Cancer [7][8][16][17]
| Metric | Result |
| Number of Patients | 7 |
| Treatment | Intravenous and intralesional H-1PV administration |
| Primary Objective | Safety and Tolerability |
| Safety Outcome | Excellent tolerability, no dose-limiting toxicities |
| Clinical Response | 1 confirmed partial response, 1 unconfirmed partial response |
| Overall Survival (in responding patients) | 326 and 555 days |
| Key Observation | Favorable immune modulation in responding patients |
Preclinical In Vitro Efficacy of H-1PV
Table 3: In Vitro Cytotoxicity (LD50) of H-1PV in Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | LD50 (PFU/cell) |
| MHH-ES-1 | Ewing Sarcoma | 0.01 |
| CADO-ES | Ewing Sarcoma | 0.1 |
| RD-ES | Ewing Sarcoma | 5 |
| TC-71 | Ewing Sarcoma | 1 |
Note: PFU = Plaque Forming Units. A lower LD50 value indicates higher cytotoxic potency.
Preclinical In Vivo Efficacy of H-1PV
Table 4: In Vivo Efficacy of H-1PV in Animal Models
| Cancer Model | Animal Model | Treatment | Outcome |
| Glioblastoma (RG2 cells) | Wistar Rats | Single intratumoral injection (1 x 10^7 PFU) | Significantly increased overall survival, with 33% of animals showing complete tumor remission.[1] |
| Burkitt's Lymphoma (Namalwa cells) | SCID Mice | Single intratumoral injection (10^7 PFU) | Efficient suppression of established tumors at an advanced stage.[3][5] |
| Pancreatic Cancer (syngeneic orthotopic model) | Rats | Gemcitabine followed by H-1PV | Increased overall survival with no apparent cytotoxic side effects.[1] |
Experimental Protocols
H-1PV Titration (Plaque Assay)
-
Cell Seeding: Seed NB-324K (human newborn kidney) cells in 96-well plates at a density of 7.6 × 10^3 cells/well.
-
Infection: After 24 hours, infect the cells with 10-fold serial dilutions of the virus sample.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Lysis and Hybridization: Lyse the cells and transfer the lysates to a membrane. Hybridize the membrane with a 32P-labeled H-1PV DNA-specific probe.
-
Quantification: Count the centers of viral replication to determine the virus titer, expressed as plaque-forming units per milliliter (PFU/ml).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2 × 10^4 cells/well and incubate for 6 hours.
-
Infection: Inoculate the cells with H-1PV at various multiplicities of infection (MOI).
-
Incubation: At 24, 48, and 72 hours post-infection, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for Viral Protein Expression
-
Cell Lysis: Lyse H-1PV-infected and mock-infected cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for H-1PV proteins (e.g., NS1) and a loading control (e.g., actin).
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Mandatory Visualization
H-1PV Cellular Entry and Trafficking
Caption: H-1PV enters cancer cells via clathrin-mediated endocytosis.
H-1PV-Induced Cell Death Pathways
Caption: H-1PV induces multiple interconnected cell death pathways.
Experimental Workflow for Preclinical Evaluation of H-1PV
Caption: A typical workflow for the preclinical evaluation of H-1PV.
Comparison with Alternatives
Direct, head-to-head comparative studies of H-1PV with other oncolytic viruses are limited in the current literature. However, H-1PV possesses several features that make it a compelling candidate for oncolytic virotherapy:
-
Natural Oncotropism: H-1PV preferentially replicates in cancer cells, a trait that is inherent to the virus and does not require genetic modification.[1]
-
Safety Profile: H-1PV is not pathogenic to humans, and clinical trials have demonstrated its safety and tolerability.[1][6][8]
-
Blood-Brain Barrier Penetration: The ability of H-1PV to cross the blood-brain barrier after intravenous administration is a significant advantage for treating brain tumors like glioblastoma.[1][6]
-
Immunomodulatory Effects: H-1PV induces immunogenic cell death, leading to the release of damage-associated molecular patterns (DAMPs) such as HMGB1, which can stimulate an anti-tumor immune response.[18][19][20] This suggests potential for synergistic combinations with immunotherapies like checkpoint inhibitors.
-
Efficacy in Chemo-Resistant Cancers: H-1PV has shown efficacy in killing cancer cells that are resistant to conventional chemotherapy, such as gemcitabine-resistant pancreatic cancer cells.[1]
In comparison to genetically modified oncolytic viruses, such as those based on herpes simplex virus or adenovirus, H-1PV's natural oncolytic properties may offer a more favorable safety profile. However, the lytic activity and spread of H-1PV may be less potent than some engineered viruses.
Combination therapy appears to be a promising strategy to enhance the efficacy of H-1PV. Preclinical studies have shown synergistic or additive effects when H-1PV is combined with chemotherapeutic agents like gemcitabine and apoptosis inducers.[1]
Conclusion
The statistical analysis of experimental data indicates that H-1 Parvovirus is a safe and promising oncolytic agent with a multi-faceted mechanism of action. Its ability to selectively target and kill cancer cells, cross the blood-brain barrier, and stimulate an anti-tumor immune response warrants further investigation. While direct comparisons with other oncolytic viruses are needed, the existing data from preclinical and clinical studies provide a strong rationale for the continued development of H-1PV-based therapies, both as a monotherapy and in combination with other anti-cancer treatments. This guide provides a foundational resource for researchers to design and interpret future studies aimed at fully elucidating the therapeutic potential of H-1PV.
References
- 1. H-1 Parvovirus as a Cancer-Killing Agent: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Testing of an Oncolytic Parvovirus in Ewing Sarcoma: Protoparvovirus H-1 Induces Apoptosis and Lytic Infection In Vitro but Fails to Improve Survival In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncolytic Rat Parvovirus H-1PV, a Candidate for the Treatment of Human Lymphoma: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-1 Parvovirus-Induced Oncolysis and Tumor Microenvironment Immune Modulation in a Novel Heterotypic Spheroid Model of Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncolytic rat parvovirus H-1PV, a candidate for the treatment of human lymphoma: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncolytic H-1 Parvovirus Shows Safety and Signs of Immunogenic Activity in a First Phase I/IIa Glioblastoma Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ORYX Announces Positive Phase I/IIa Data for Oncolytic Virus ParvOryx Demonstrating Safety, Anti-tumor Effects, Partial Responses and Prolonged Overall Survival in Metastatic, Inoperable Pancreatic Cancer - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. Parvovirus infection-induced cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Through Its Nonstructural Protein NS1, Parvovirus H-1 Induces Apoptosis via Accumulation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Induction of Programmed Cell Death by Parvovirus H-1 in U937 Cells: Connection with the Tumor Necrosis Factor Alpha Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oncolytic H-1 Parvovirus Shows Safety and Signs of Immunogenic Activity in a First Phase I/IIa Glioblastoma Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A non-controlled, single arm, open label, phase II study of intravenous and intratumoral administration of ParvOryx in patients with metastatic, inoperable pancreatic cancer: ParvOryx02 protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase 2 Trial of Oncolytic H-1 Parvovirus Therapy Shows Safety and Signs of Immune System Activation in Patients With Metastatic Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Complementary induction of immunogenic cell death by oncolytic parvovirus H-1PV and gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of immunogenic cell death and potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual Role of Heterochromatin Protein 1 (HP1) in Health and Disease
For Immediate Release
A Comprehensive Comparison of HP1 Expression in Healthy versus Diseased Tissues Reveals Complex Roles in Cancer Progression
New research highlights the intricate and often contradictory roles of Heterochromatin Protein 1 (HP1) isoforms in various cancers. This guide provides a detailed comparison of HP1 expression in healthy and diseased tissues, offering valuable insights for researchers, scientists, and drug development professionals. The data underscores the potential of HP1 as a prognostic biomarker and therapeutic target.
Heterochromatin Protein 1, a key regulator of gene expression and chromatin structure, exists in three main isoforms in mammals: HP1α, HP1β, and HP1γ. While crucial for maintaining genomic stability in healthy cells, their expression is frequently dysregulated in cancerous tissues. This dysregulation, however, is not uniform and varies significantly across different cancer types, and even within subtypes of the same cancer.[1][2][3]
Quantitative Analysis of HP1 Isoform Expression
The expression levels of HP1 isoforms are markedly altered in a variety of cancers when compared to normal tissues. These changes can involve both upregulation and downregulation, depending on the specific isoform and the type of cancer.
| Cancer Type | HP1α Expression | HP1β Expression | HP1γ Expression | Reference |
| Breast Cancer | Downregulated in highly invasive cells compared to non-invasive cells.[3][4][5] Overexpressed in some carcinomas, correlating with disease outcome.[6] | High expression in ~60% of breast cancer patients, correlating with poor differentiation and lower survival rates.[1][2] | Generally expressed at similar levels in both epithelial and stromal cells.[7][8] | [1][2][3][4][5][6][7][8] |
| Prostate Cancer | Not expressed in early prostate development but present in adult tissue; altered expression in cancer.[7][8] | Highly expressed in early prostate development; altered expression in cancer.[7][8] Overexpressed in castration-resistant prostate cancer.[1] | Significantly elevated in localized and metastatic prostate cancer compared to benign tissue.[9] | [1][7][8][9] |
| Colorectal Cancer | Overexpressed in CRC tissues compared to normal tissues, correlating with shorter overall survival.[1][2] | Overexpressed in CRC tissues compared to normal tissues.[2] | High expression is associated with cancer progression and reduced disease-free survival.[1][2] | [1][2] |
| Lung Cancer | Significantly increased in lung adenocarcinoma (LUAD) tissues and metastatic lesions compared to normal adjacent tissues.[2] | Correlates with poor clinical outcomes in LUAD patients.[2] | The most amplified histone reader protein in LUAD, correlating with poor clinical outcomes.[2] | [2] |
| Liver Cancer | Inactivation modulates the s-adenosyl methionine (SAM) pathway.[2] | Highly expressed in hepatocellular carcinoma (HCC) compared to normal tissue, promoting cancer cell proliferation and migration.[2] | Highly expressed in HCC compared to normal tissue.[2] | [2] |
| Leukemia | Increased levels in granulocytes of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) patients.[2] | Low expression in incompletely differentiated immature cells in myeloid leukemia.[2] | Low expression in incompletely differentiated immature cells in myeloid leukemia.[2] | [2] |
Experimental Protocols for Measuring HP1 Expression
Accurate quantification of HP1 expression is critical for research and clinical applications. The two primary methods employed are Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for measuring mRNA levels and Immunohistochemistry (IHC) for detecting protein expression and localization within tissues.
RT-qPCR for HP1 mRNA Quantification
RT-qPCR is a sensitive technique used to measure the amount of specific mRNA transcripts.
Experimental Workflow:
References
- 1. Heterochromatin Protein 1: A Multiplayer in Cancer Progression [mdpi.com]
- 2. Heterochromatin Protein 1: A Multiplayer in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linking Heterochromatin Protein 1 (HP1) to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the histone tale: HP1α deregulation in breast cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterochromatin protein 1alpha: a hallmark of cell proliferation relevant to clinical oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The heterochromatin protein 1 family is regulated in prostate development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HP1γ expression is elevated in prostate cancer and is superior to Gleason score as a predictor of biochemical recurrence after radical prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of H1Pvat
Disclaimer: The substance "H1Pvat" is not a recognized chemical and appears to be a hypothetical substance. The following disposal procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are working with and adhere to their institution's and local regulations for hazardous waste disposal.
Proper disposal of laboratory waste is paramount to ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive overview of the procedures for the safe handling and disposal of a hypothetical hazardous substance, "this compound."
Quantitative Disposal Parameters
For any hazardous substance, specific quantitative parameters dictate its proper disposal route. These are typically found in the substance's SDS or institutional guidelines. The following table provides an example of such parameters for the hypothetical "this compound."
| Parameter | Guideline | Notes |
| pH Range for Neutralization | 6.0 - 8.0 | Waste must be neutralized to within this range before it can be considered for aqueous waste disposal. |
| Heavy Metal Content | < 5 ppm | If this compound is mixed with solutions containing heavy metals, the final concentration must be below this limit for standard chemical waste streams. |
| Halogenated Solvent Mix | Not Permitted | This compound waste should not be mixed with halogenated solvents (e.g., dichloromethane, chloroform). These must be segregated into a separate waste container.[1] |
| Container Material | High-Density Polyethylene (HDPE), Glass | Use only containers made of compatible materials to prevent degradation or reaction with the waste.[1][2] |
| Maximum Container Volume | 10 Liters | To minimize risks associated with large volumes of waste, individual containers should not exceed this size. |
| Labeling Requirement | "Hazardous Waste" + Full Chemical Name[1] | All containers must be clearly labeled with the words "Hazardous Waste" and the full, unabbreviated name of the chemical constituents.[1] |
Experimental Protocol: Neutralization of Acidic this compound Waste
This protocol outlines a standard procedure for neutralizing acidic waste containing this compound before disposal. This should be performed in a designated and properly ventilated area, such as a fume hood.
Materials:
-
Acidic this compound waste solution
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and magnetic stir bar
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Hazardous waste container, properly labeled
Procedure:
-
Preparation: Place the container of acidic this compound waste on a stir plate within a fume hood. Add a magnetic stir bar to the container.
-
Initial pH Measurement: Carefully measure the initial pH of the waste solution using a calibrated pH meter or a pH strip.
-
Neutralization: Slowly add small amounts of sodium bicarbonate powder or dropwise add 1M NaOH solution to the stirring waste.
-
Monitoring: Continuously monitor the pH of the solution. Be cautious as the neutralization reaction can be exothermic.
-
Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable within the acceptable range (e.g., 6.0-8.0).
-
Final Disposal: Once neutralized, the solution can be transferred to the appropriate, labeled hazardous waste container for collection by environmental health and safety personnel. Never dispose of chemical waste down the drain unless explicitly permitted by your institution's guidelines.[3]
-
Decontamination: Triple-rinse all glassware and equipment used in the neutralization process. The first two rinsates must be collected and treated as hazardous waste.[1]
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound from the point of generation to final removal from the laboratory.
Caption: Workflow for this compound Hazardous Waste Disposal.
Step-by-Step Disposal Procedures
-
Identification and Classification: The first step in proper waste management is to identify the waste.[2] Determine if the this compound waste is mixed with other chemicals, such as corrosives, flammables, or heavy metals. This will dictate the appropriate disposal stream.
-
Segregation: Never mix incompatible waste types.[1] For example, this compound waste should be kept separate from halogenated solvents. Mixing incompatible chemicals can lead to dangerous reactions.
-
Container Selection and Labeling:
-
Choose a container that is in good condition, free of leaks or cracks, and compatible with this compound.[1][2]
-
The container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents.[1] Avoid using abbreviations or chemical formulas.[1]
-
Always keep the container closed, except when adding waste.[1]
-
-
Accumulation and Storage:
-
Store waste containers in a designated and secure location within the laboratory, often referred to as a satellite accumulation area.
-
Ensure secondary containment is used to capture any potential leaks or spills.
-
-
Requesting Disposal:
-
Once a waste container is full or is no longer needed, a request for pickup should be submitted to your institution's Environmental Health and Safety (EHS) department.[1]
-
Do not allow waste to accumulate in the laboratory for extended periods.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed.[1]
-
The first two rinsates are considered hazardous and must be collected in a designated hazardous waste container.[1]
-
After triple-rinsing and air-drying, and with the label completely defaced or removed, the container may be disposed of in the regular trash or recycled, depending on institutional policy.[1][4]
-
By adhering to these general principles, researchers can ensure the safe and compliant disposal of hazardous chemical waste, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
